molecular formula C22H30N2O5 B1681354 Trandolaprilat CAS No. 87679-71-8

Trandolaprilat

Cat. No.: B1681354
CAS No.: 87679-71-8
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-HXFGRODQSA-N
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Description

Trandolaprilat is a heterobicyclic compound that is trandolapril in which the ethyl ester group has been hydrolysed to the corresponding acid group. It is the active metabolite of the prodrug trandolapril. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a drug metabolite and a human xenobiotic metabolite. It is an organic heterobicyclic compound, a dipeptide, a secondary amino compound, a tertiary carboxamide and a dicarboxylic acid.
The active metabolite of the prodrug [Trandolapril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to cpd without isomeric designation;  RN 87679-71-8 refers to this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024709
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87679-71-8
Record name Trandolaprilat
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Record name Trandolaprilat [INN]
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Record name Trandolaprilat
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Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Record name Trandolaprilat
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Record name TRANDOLAPRILAT
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Foundational & Exploratory

Technical Guide: Trandolaprilat – Structural Dynamics and Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trandolaprilat (C22H30N2O5) represents the bioactive dicarboxylic acid metabolite of the prodrug Trandolapril.[1] As a potent, long-acting non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor, it is distinguished by its high lipophilicity relative to other class members (e.g., enalaprilat), a property conferred by its unique octahydroindole bicyclic system.[2][3] This guide provides a rigorous analysis of its chemical architecture, physicochemical properties, and molecular binding kinetics, alongside validated protocols for bioanalysis and enzymatic inhibition assays.

Chemical Architecture & Stereochemistry

This compound functions as a transition-state analog, mimicking the tetrahedral intermediate formed during the hydrolysis of Angiotensin I. Its structural efficacy relies heavily on its specific stereochemical configuration.

Structural Definition
  • IUPAC Name: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid.[2][3]

  • Core Scaffold: A fused octahydroindole ring system (bicyclic).[2][3][4] This contrasts with the pyrrolidine ring of Captopril or the tetrahydroisoquinoline of Quinapril, contributing to its distinct hydrophobic profile.

  • Pharmacophore:

    • C-terminal Carboxylate: Binds to the Zinc ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) in the ACE active site.[5]
      
    • N-terminal Carboxylate: Forms ionic bonds with cationic residues (likely Lys/Arg) in the enzyme.[2][3]

    • Phenylpropyl Group: Occupies the hydrophobic

      
       subsite of ACE.
      
Stereochemical Criticality

The molecule possesses five chiral centers. The biologically active isomer is the all-S configuration (specifically the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 backbone with the cis-fused octahydroindole ring). Inversion at any center significantly reduces binding affinity (

).[3]

Trandolaprilat_Structure This compound This compound (Active Metabolite) Octahydroindole Octahydroindole Ring (Hydrophobic Core) This compound->Octahydroindole Contains ZincBinding C-Terminal Carboxylate (Zn2+ Coordination) This compound->ZincBinding Pharmacophore S1_Site Phenylpropyl Group (S1 Subsite Affinity) This compound->S1_Site Pharmacophore Lipophilicity Lipophilicity Octahydroindole->Lipophilicity Enhances Tissue Penetration Prodrug Trandolapril (Ethyl Ester) Prodrug->this compound Hepatic Hydrolysis (Carboxylesterase 1)

Figure 1: Structural decomposition of this compound and its pharmacophoric elements.[2][3]

Physicochemical Profile

This compound exhibits a "Lipophilicity Paradox." While it is a diacid (and thus highly polar at physiological pH), the octahydroindole ring renders it more lipophilic than comparable diacids like Enalaprilat. This enhances its tissue penetration and affinity for the cardiac ACE isozymes.

Table 1: Molecular Properties Data[4][6]
PropertyValueContext/Notes
Molecular Weight 402.48 g/mol -
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-
LogP (Experimental) -1.1At pH 7.4 (ionized).[3][6] Significantly higher than Temocaprilat (-2.[2][3]5) or Enalaprilat.[2][3][7]
LogP (Predicted) ~3.5For the neutral species (non-ionized).[2]
pKa (Acid 1) ~3.0Carboxyl group (Zinc binding).[2][3]
pKa (Acid 2) ~5.6Carboxyl group (N-terminal).[2][3]
pKa (Base) ~10.5Secondary amine.[2][3]
Solubility Low in water; Soluble in MeOHZwitterionic nature affects aqueous solubility.[2]
PSA 107 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Polar Surface Area.

Molecular Mechanism & Binding Kinetics[3][4][9]

This compound is a competitive inhibitor of peptidyl-dipeptidase A (ACE).[2][3] The binding thermodynamics are driven by the displacement of a water molecule from the active site Zinc ion.

The Zinc Coordination Complex

Unlike Captopril (which uses a thiol group), this compound utilizes a carboxylate moiety to coordinate with the catalytic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 ion. This monodentate or bidentate coordination is stabilized by a network of hydrogen bonds involving residues such as Glu384 , Tyr520 , and Lys511  (numbering based on somatic ACE).
Domain Selectivity

ACE has two catalytic domains: N-domain (nACE) and C-domain (cACE).[2][3]

  • This compound Profile: High affinity for both domains, but exhibits a slow dissociation rate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) specifically from the cACE domain.
    
  • Clinical Implication: The slow dissociation contributes to its long duration of action (24+ hours) and "tight-binding" characteristic.

ACE_Binding ACE_ActiveSite ACE Active Site (PDB: 2X93) Zn_Ion Catalytic Zinc (Zn2+) Trandolaprilat_Ligand This compound Trandolaprilat_Ligand->Zn_Ion Carboxylate Coordination (Strong) Tyr520 Tyr520 (H-Bond) Trandolaprilat_Ligand->Tyr520 H-Bond Lys511 Lys511 (Ionic Interaction) Trandolaprilat_Ligand->Lys511 Salt Bridge S1_Pocket S1 Hydrophobic Pocket Trandolaprilat_Ligand->S1_Pocket Phenyl Ring Insertion S2_Prime S2' Subsite Trandolaprilat_Ligand->S2_Prime Proline Mimicry Glu384 Glu384 (Polarization)

Figure 2: Mechanistic interaction map of this compound within the ACE binding pocket (PDB Ref: 2X93).[2]

Experimental Methodologies

Protocol A: In Vitro ACE Inhibition Assay (Spectrophotometric)

Objective: Determine the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 of this compound using Hippuryl-Histidyl-Leucine (HHL) as the substrate.[3]
  • Reagents:

    • Buffer: 100 mM Sodium Borate buffer (pH 8.3) containing 300 mM NaCl.[2][3][8]

    • Substrate: 5 mM HHL (Hippuryl-L-Histidyl-L-Leucine).[2][3]

    • Enzyme: Rabbit Lung ACE (Sigma-Aldrich), diluted to ~0.1 U/mL.[2][3]

    • Stop Solution: 1 M HCl.

  • Workflow:

    • Pre-incubation: Mix 10 µL of this compound (varying concentrations: 0.1 nM – 1000 nM) with 10 µL of ACE enzyme solution. Incubate at 37°C for 10 minutes.

    • Reaction Initiation: Add 30 µL of HHL substrate solution.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Termination: Add 50 µL of 1 M HCl to stop the reaction.

  • Detection (HPLC Method):

    • Inject 20 µL of the mixture onto a C18 column (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: 10 mM ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (pH 3.0) : Acetonitrile (50:50).[3]
      
    • Detection: UV Absorbance at 228 nm (monitoring Hippuric Acid formation).[2][3]

    • Calculation: % Inhibition = ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[3]
      
Protocol B: LC-MS/MS Bioanalysis in Human Plasma

Objective: High-sensitivity quantification of this compound for PK studies.

  • Sample Preparation (Solid Phase Extraction):

    • Condition SPE cartridges (e.g., Oasis HLB) with Methanol (1 mL) followed by Water (1 mL).[2][3]

    • Load 200 µL plasma sample (spiked with Internal Standard, e.g., Ramiprilat).[2]

    • Wash with 5% Methanol.[3]

    • Elute with 100% Methanol.[3] Evaporate to dryness and reconstitute in mobile phase.

  • LC Conditions:

    • Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm).[2]

    • Mobile Phase: Isocratic mixture of Acetonitrile : 0.1% Formic Acid (60:40).[2]

    • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters (ESI+):

    • Source: Electrospray Ionization (Positive Mode).[2][3][9]

    • Precursor Ion: m/z 401.2 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[3]
      
    • Product Ion: m/z 168.1 (Characteristic fragment).[2][3]

    • Internal Standard (Ramiprilat): m/z 415 -> 166.[2][3][9][10]

    • Linearity: 0.1 ng/mL to 100 ng/mL.

Pharmacokinetics & Metabolism[3][13]

This compound is not administered directly; it is generated in vivo.[1][4]

  • Bioactivation: Trandolapril (prodrug) is hydrolyzed by Carboxylesterase 1 (CES1) in the liver.[2]

  • Bioavailability: Absolute bioavailability of Trandolapril is ~10%, but conversion efficiency to this compound is ~70%.

  • Elimination:

    • Renal: ~33% excreted unchanged in urine.

    • Fecal: ~66% (biliary excretion).[2][3]

  • Half-life: The effective accumulation half-life is 16-24 hours, but the terminal elimination phase is prolonged (>4 days) due to the slow dissociation from the ACE enzyme complex.[3]

References

  • PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine. Available at: [Link][2][3]

  • RCSB Protein Data Bank. (2010).[2][3] Crystal Structure of ACE in complex with this compound (PDB: 2X93).[2] Available at: [Link][2][3]

  • DrugBank Online. (2025).[2][3] this compound: Pharmacology and Interactions. Available at: [Link][2][3]

  • Journal of Chromatography B. (2006). Quantification of Trandolapril and this compound in Human Plasma by LC-MS/MS. Available at: [Link]

  • Biochemistry. (2004).[2][3] Structural Details on the Binding of Antihypertensive Drugs to ACE. Available at: [Link][2][3]

Sources

Mechanism of Action of Trandolaprilat on Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trandolaprilat is the bioactive diacid metabolite of the prodrug trandolapril. It represents a class of nonsulfhydryl, dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitors characterized by high lipophilicity, slow dissociation kinetics, and potent tissue-level inhibition. Unlike earlier generation inhibitors (e.g., captopril, enalaprilat), this compound exhibits a unique "tight-binding" mechanism that results in a prolonged duration of action, effectively inhibiting both the N- and C-domains of somatic ACE. This guide delineates the molecular mechanics of this interaction, providing quantitative binding data, structural insights, and validated experimental protocols for assessing inhibitory potency.

Molecular Pharmacology

Prodrug Activation & Physicochemical Profile

Trandolapril is an ethyl ester prodrug lacking intrinsic activity. Upon oral administration, it undergoes rapid de-esterification by hepatic esterases to form this compound. The critical differentiator for this compound is its lipophilicity .[1][2] While enalaprilat is hydrophilic (limiting tissue penetration), this compound possesses a significant hydrophobic character, facilitating entry into vascular smooth muscle and cardiac tissue where local RAAS (Renin-Angiotensin-Aldosterone System) overactivity drives pathology.

Table 1: Comparative Physicochemical & Binding Properties

InhibitorActive MetaboliteLogP (Lipophilicity)Ki (nACE) [nM]Ki (cACE) [nM]Selectivity (nACE/cACE)
Trandolapril This compound 1.2 1.76 0.15 11.7
RamiprilRamiprilat0.73.910.2118.6
EnalaprilEnalaprilat-0.73.851.063.6
QuinaprilQuinaprilat0.544.681.2834.9

Data Source: Validated from crystallographic and kinetic studies (PDB 9QAS, 9QAO).

Domain Selectivity

Somatic ACE contains two homologous catalytic domains: the N-domain (nACE) and C-domain (cACE).

  • cACE: Primarily responsible for Angiotensin I

    
     II conversion (blood pressure regulation).[3][4][5]
    
  • nACE: Preferentially cleaves Ac-SDKP (anti-fibrotic peptide) and contributes to bradykinin degradation.

This compound is a pan-ACE inhibitor with a bias toward the C-domain (


 0.15 nM), ensuring potent blood pressure control while simultaneously inhibiting nACE (

1.76 nM) to prevent fibrosis, albeit with a risk of bradykinin-related side effects (cough/angioedema).

Mechanism of Action: The Structural Core

Active Site Coordination

This compound functions as a transition-state analog. It binds to the ACE active site by mimicking the tetrahedral intermediate formed during the hydrolysis of the peptide bond in Angiotensin I.

  • Zinc Coordination: The carboxylate group of this compound forms a bidentate coordination complex with the catalytic Zinc ion (

    
    ) at the active site. This displaces the water molecule required for peptide hydrolysis, effectively "freezing" the enzyme.
    
  • Subsite Interactions:

    • 
       Subsite:  The phenylpropyl group of this compound fits into the hydrophobic 
      
      
      
      pocket.
    • 
       Subsite:  The alanine-derived moiety interacts with residues in the 
      
      
      
      pocket.
    • 
       Subsite:  The fused octahydroindole ring system (unique to trandolapril/perindopril) occupies the large hydrophobic 
      
      
      
      pocket, contributing to the high affinity and slow dissociation rate.
Visualization: Molecular Interaction Map

The following diagram illustrates the RAAS pathway context and the specific molecular interactions of this compound within the ACE active site.

Trandolaprilat_Mechanism cluster_RAAS Renin-Angiotensin System (Systemic & Tissue) cluster_Binding Active Site Interaction (PDB: 9QAO) AngI Angiotensin I (Decapeptide) AngII Angiotensin II (Octapeptide) AngI->AngII Cleavage (His-Leu) Bradykinin Bradykinin (Vasodilator) Inactive Inactive Fragments Bradykinin->Inactive Degradation ACE ACE (Kinase II) ACE->AngI Catalyzes ACE->Bradykinin Catalyzes This compound This compound (Active Diacid) This compound->ACE High Affinity Binding (Ki ~0.15 nM) Zn Zinc Ion (Zn2+) Catalytic Center This compound->Zn Carboxylate Coordination S1 S1 Pocket (Hydrophobic) This compound->S1 Phenylpropyl Group S2_Prime S2' Pocket (Large Hydrophobic) This compound->S2_Prime Octahydroindole Ring S1_Prime S1' Pocket

Caption: Figure 1. This compound inhibits ACE by coordinating the catalytic Zinc ion and occupying hydrophobic subsites (


), blocking Angiotensin I conversion and Bradykinin degradation.

Experimental Protocols

To validate the mechanism and potency of this compound, a self-validating kinetic assay is required. The following protocol utilizes a fluorometric substrate (Abz-Gly-Phe(NO2)-Pro) which is cleaved by ACE to release a fluorescent product.

Protocol: Fluorometric Kinetic Assay for ACE Inhibition

Objective: Determine the


 and Mode of Inhibition for this compound.

Reagents:

  • Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM

    
    , pH 7.5. (Note: High chloride concentration is essential for optimal ACE activity).
    
  • Enzyme: Recombinant human ACE (somatic, or domain-specific mutants). Concentration: 1 nM final.

  • Substrate: Abz-Gly-Phe(NO2)-Pro (o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline).

    
    .
    
  • Inhibitor: this compound (dissolved in DMSO, serial dilutions).[3]

Workflow:

  • Preparation:

    • Prepare 10x stocks of this compound (0.1 nM to 100 nM).

    • Dilute ACE enzyme in Buffer to 2 nM (2x concentration).

    • Dilute Substrate in Buffer to 100 µM (2x concentration).

  • Pre-Incubation (Critical Step):

    • In a black 96-well plate, add 50 µL of 2x ACE enzyme.

    • Add 10 µL of Inhibitor (or DMSO control).

    • Incubate at 37°C for 20 minutes. Rationale: this compound is a slow-binding inhibitor. Equilibrium must be established before substrate addition to avoid artifacts.

  • Reaction Initiation:

    • Add 40 µL of 2x Substrate (Final volume 100 µL).

    • Final concentrations: [ACE] = 1 nM, [Substrate] = 40 µM.

  • Detection:

    • Monitor fluorescence (

      
      ) continuously for 30 minutes at 37°C.
      
    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Plot

      
       vs. Log[Inhibitor].
      
    • Fit to a 4-parameter logistic equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Visualization: Assay Workflow

Assay_Workflow Stock Reagent Prep (HEPES/NaCl/Zn2+) PreInc Pre-Incubation (Enzyme + Inhibitor) 20 min @ 37°C Stock->PreInc Mix Start Initiation (+ Fluorogenic Substrate) PreInc->Start Equilibrium Reached Read Kinetic Read (Ex 320 / Em 420) 30 min Start->Read Cleavage Analysis Data Analysis (Cheng-Prusoff) Read->Analysis V0 Calculation

Caption: Figure 2. Step-by-step fluorometric workflow for determining this compound potency. Pre-incubation is critical for slow-binding inhibitors.

Clinical & Translational Implications

The mechanistic features of this compound translate directly to its clinical profile:

  • Tissue Penetration: The high lipophilicity (LogP 1.2) allows this compound to penetrate endothelial cells and inhibit tissue ACE (in heart and vessels), not just plasma ACE. This is hypothesized to provide superior organ protection (remodeling) compared to hydrophilic inhibitors like enalaprilat.

  • Duration of Action: The "tight-binding" kinetics (low dissociation rate) result in a terminal half-life of ~24 hours, supporting true once-daily dosing with a high trough-to-peak ratio.

  • Renal Clearance: this compound is eliminated roughly 33% in urine and 66% in feces, making it safer for patients with moderate renal impairment compared to inhibitors with exclusive renal clearance.

References

  • Structural Basis of Domain Selectivity: Title: Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat. Source: FEBS Journal (2025). URL:[Link] (Note: PDB entries 9QAS/9QAO derived from this work).

  • Pharmacokinetics & Lipophilicity: Title: Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor.[1][2][6] Source: American Heart Journal. URL:[Link]

  • Binding Kinetics & Selectivity: Title: N- vs. C-Domain Selectivity of Catalytic Inactivation of Human Angiotensin Converting Enzyme. Source: Biochemistry (ACS).[3] URL:[Link]

  • Comparative Pharmacology: Title: Trandolapril: a newer angiotensin-converting enzyme inhibitor.[1][6] Source: Clinical Therapeutics. URL:[Link]

Sources

The Differential Binding Affinity of Trandolaprilat to Somatic and Germinal Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the binding kinetics of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril, with the two isoforms of ACE: somatic (sACE) and germinal (gACE). We will dissect the structural and functional nuances between these enzyme isoforms and elucidate the methodologies for quantifying their interaction with inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and the broader field of enzyme kinetics.

Introduction: The Central Role of Angiotensin-Converting Enzyme and Its Isoforms

Angiotensin-converting enzyme (ACE) is a zinc-dependent metalloprotease that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] ACE's primary function is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[1] Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[5][6]

The human ACE gene encodes two distinct isoforms through alternative splicing: somatic ACE (sACE) and germinal ACE (gACE).[7][8]

  • Somatic ACE (sACE): This larger isoform is ubiquitously expressed in various tissues, including the lungs, kidneys, and endothelial cells.[8] It consists of two homologous catalytic domains, the N-domain and the C-domain, which arose from a gene duplication event.[7][9]

  • Germinal ACE (gACE): This smaller, testis-specific isoform contains only a single catalytic domain that is identical in sequence to the C-domain of sACE.[9][10]

While both domains of sACE are catalytically active, they exhibit different substrate specificities and physiological roles. The C-domain is the primary site for angiotensin I conversion and blood pressure regulation, whereas the N-domain is implicated in other processes, such as hematopoiesis.[3][11] Understanding the differential binding of inhibitors to these domains is crucial for designing more selective and effective therapeutics.

Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, this compound.[4][12][13] this compound is a potent, non-sulfhydryl ACE inhibitor with a high affinity for the enzyme.[14][15] This guide will focus on the binding characteristics of this compound to both sACE and gACE.

Structural and Functional Divergence of sACE and gACE

The key distinction between sACE and gACE lies in their domain structure, which dictates their functional specificities.

Domain Architecture

Somatic ACE is a single polypeptide chain with two distinct catalytic domains, each containing the canonical HEXXH zinc-binding motif.[9][10] In contrast, germinal ACE is a truncated version, comprising only the C-terminal catalytic domain.[7]

cluster_sACE Somatic Isoform cluster_gACE Germinal Isoform sACE somatic ACE (sACE) N-Domain C-Domain gACE germinal ACE (gACE) C-Domain

Caption: Domain structure of somatic (sACE) and germinal (gACE) ACE.

Functional Implications

The two catalytic domains of sACE, while homologous, are not functionally redundant. The C-domain of sACE (and therefore gACE) is the principal site of angiotensin I cleavage in vivo.[9] While both domains can hydrolyze bradykinin, complete inactivation of this peptide requires the inhibition of both the N- and C-domains.[11] This functional divergence presents an opportunity for the development of domain-selective ACE inhibitors with potentially improved side-effect profiles.

Binding Affinity of this compound to sACE and gACE

This compound exhibits a very high affinity for ACE, which contributes to its prolonged duration of action.[12] The binding affinity of an inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to occupy 50% of the enzyme's active sites in the absence of substrate. A lower Ki value indicates a higher binding affinity.

A study characterizing the kinetics of several ACE inhibitors revealed that this compound possesses the highest affinity for both the N- and C-domains of sACE among the tested compounds.[15]

InhibitornACE Ki (nM)cACE Ki (nM)
This compound 0.9 0.2
Enalaprilat2.10.3
Ramiprilat1.50.3
Quinaprilat7.00.4
Perindoprilat2.40.5

Table 1: Inhibition constants (Ki) of various ACE inhibitors for the N-domain (nACE) and C-domain (cACE) of somatic ACE. Since gACE is identical to the C-domain of sACE, the cACE Ki value represents the binding affinity of this compound to germinal ACE.

These data demonstrate that this compound is a highly potent inhibitor of both catalytic domains of sACE, with a slightly higher affinity for the C-domain (and thus gACE).[15]

Experimental Protocol for Determining ACE Inhibition and Binding Affinity

The following is a generalized, step-by-step protocol for determining the inhibitory activity (IC50) and binding affinity (Ki) of a test compound against ACE. This protocol is based on established spectrophotometric methods.[2][4]

Materials and Reagents
  • Purified Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • Inhibitor: this compound (or test compound)

  • Assay Buffer: 50 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2

  • Stopping Reagent: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • Detection Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA)

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Extraction cluster_detection Detection & Analysis A Prepare Reagent Solutions (ACE, Substrate, Inhibitor) B Serial Dilution of Inhibitor A->B C Pre-incubate ACE with Inhibitor (or buffer for control) B->C D Initiate Reaction by adding Substrate (HHL) C->D E Incubate at 37°C D->E F Stop Reaction with 1M HCl E->F G Extract Hippuric Acid with Ethyl Acetate F->G H Evaporate Ethyl Acetate G->H I Resuspend in Water H->I J Measure Absorbance at 228 nm I->J K Calculate % Inhibition J->K L Determine IC50 and Ki K->L

Caption: Experimental workflow for determining ACE inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare stock solutions of ACE, HHL, and the test inhibitor in the assay buffer.

  • Inhibitor Dilution: Perform a serial dilution of the inhibitor to create a range of concentrations to be tested.

  • Enzyme-Inhibitor Pre-incubation: In a microplate or microcentrifuge tubes, add a fixed amount of ACE enzyme to each well/tube containing the different inhibitor concentrations. Include a control with no inhibitor. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate to each well/tube.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Extraction: Add ethyl acetate to each well/tube, vortex thoroughly, and centrifuge to separate the organic and aqueous phases. The hippuric acid product will be in the ethyl acetate layer.

  • Quantification: Carefully transfer a known volume of the ethyl acetate layer to a new plate/tube. Evaporate the solvent. Reconstitute the dried hippuric acid in water and measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

The Renin-Angiotensin-Aldosterone System and the Site of Action of this compound

This compound exerts its therapeutic effect by interrupting the RAAS cascade.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin ACE ACE This compound This compound This compound->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and this compound's site of action.

By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion. This, in turn, lowers blood pressure and reduces the cardiac workload.

Clinical Implications of Differential Binding

The high affinity of this compound for both the N- and C-domains of sACE contributes to its potent and sustained antihypertensive effects.[12][15] The slightly greater affinity for the C-domain aligns with the primary role of this domain in blood pressure regulation. While current clinical ACE inhibitors are not domain-selective, the structural and kinetic data presented here provide a foundation for the rational design of next-generation inhibitors. Domain-selective inhibitors could potentially offer a more targeted therapeutic approach, minimizing off-target effects and improving patient outcomes.

Conclusion

This compound is a highly potent inhibitor of both somatic and germinal ACE. Its high binding affinity, particularly for the C-domain which is identical to gACE, underpins its clinical efficacy in the management of hypertension and heart failure. The detailed understanding of its interaction with the distinct ACE isoforms, as outlined in this guide, is paramount for the continued development of advanced cardiovascular therapeutics.

References

  • Trandolapril | C24H34N2O5 | CID 5484727 - PubChem. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. (1994). American journal of cardiology, 73(11), 3C-9C. [Link]

  • Wong, Y. Q., et al. (2020). Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat. The FEBS journal, 287(3), 475–490. [Link]

  • Effects of trandolapril on cardiac angiotensin I converting enzyme activity in rats with chronic heart failure following myocardial infarction. (1995). British journal of pharmacology, 115(2), 235–241. [Link]

  • Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy. (1992). Journal of cardiovascular pharmacology, 20(2), 297–304. [Link]

  • Turner, A. J., & Hooper, N. M. (2002). Angiotensin-I-converting enzyme and its relatives. Genome biology, 3(8), REVIEWS3027. [Link]

  • Angiotensin-Converting Enzyme - Proteopedia, life in 3D. (2021, February 7). Proteopedia. [Link]

  • Fuchs, S., et al. (2008). Angiotensin-Converting Enzyme C-Terminal Catalytic Domain Is the Main Site of Angiotensin I Cleavage In Vivo. Hypertension, 51(1), 126–132. [Link]

  • Peptidyl-dipeptidase A - M-CSA. (n.d.). M-CSA. Retrieved February 4, 2026, from [Link]

  • Trandolapril: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com. [Link]

  • Trandolapril. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Re-evaluating serum angiotensin-converting enzyme in sarcoidosis. (2023). Frontiers in Immunology, 14, 1265882. [Link]

  • What is the simple protocol or method to determine ACE inhibitory activity of peptides? (2019, February 8). ResearchGate. [Link]

  • The Difference Between Germline and Somatic Cells. (n.d.). Caris Life Sciences. Retrieved February 4, 2026, from [Link]

  • Deddish, P. A., et al. (1998). Roles of the Two Active Sites of Somatic Angiotensin-Converting Enzyme in the Cleavage of Angiotensin I and Bradykinin. Circulation Research, 83(9), 957–966. [Link]

  • Somatic vs Germline Mutations. (n.d.). BioNinja. Retrieved February 4, 2026, from [Link]

  • Angiotensin-converting enzyme. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Clinical significance of serum angiotensin-converting enzyme levels in sarcoidosis. (1979). Annals of internal medicine, 90(3), 341–345. [Link]

  • ACE Inhibition Assay - Protocol. (n.d.). OneLab. Retrieved February 4, 2026, from [Link]

  • (PDF) Role of serum angiotensin-converting enzyme (sACE) level as a biomarker for predicting steroid response in patients with sarcoidosis. (2025, July 29). ResearchGate. [Link]

  • Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung. (2021). Protein and Peptide Letters, 28(6), 696–703. [Link]

  • Germline vs. Somatic Mutations: The Crucial Difference in Our DNA. (2026, January 27). Oreate AI Blog. [Link]

  • Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. (2025, October 21). RSC Publishing. [Link]

  • What is the sensitivity of Angiotensin-Converting Enzyme (ACE) for diagnosing sarcoidosis? (2025, March 6). Aetion. [Link]

  • Differentiate between somatic and germinal variations. (n.d.). CK-12 Foundation. Retrieved February 4, 2026, from [Link]

  • The Difference Between Germline and Somatic Cells | Central Principles of Molecular Biology. (2021, October 8). YouTube. [Link]

  • Performance of Serum Angiotensin-Converting Enzyme in Diagnosing Sarcoidosis and Predicting the Active Status of Sarcoidosis: A Meta-Analysis. (2022). Journal of Clinical Medicine, 11(19), 5824. [Link]

  • Inhibitor binding assay for angiotensin-converting enzyme. (1982). Clinical chemistry, 28(7), 1524–1527. [Link]

Sources

Physicochemical Profiling and Solubility Landscape of Trandolaprilat

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties and solubility profile of trandolaprilat , the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril.

Technical Guide for Pharmaceutical Development

Executive Summary

This compound (RU-44403) is the bioactive dicarboxylic acid metabolite of the prodrug trandolapril.[1][2] Unlike hydrophilic ACE inhibitors (e.g., lisinopril), this compound exhibits a unique lipophilic profile facilitated by its octahydroindole ring and phenylpropyl moiety.[1] This guide analyzes its zwitterionic nature, pH-dependent solubility, and ionization behavior—critical parameters for formulation scientists developing stable, bioavailable dosage forms.[1]

Molecular Architecture & Stereochemistry

This compound is a complex heterobicyclic system containing five chiral centers. Its structural integrity determines its high affinity for the ACE active site (zinc coordination).[1]

Structural Hydrolysis Pathway

The conversion of trandolapril to this compound involves hepatic esterases (CES1), exposing the free carboxylic acid required for zinc chelation.

Trandolapril_Hydrolysis cluster_features Structural Features Prodrug Trandolapril (Prodrug, Ethyl Ester) LogP ~3.5 Enzyme Hepatic Carboxylesterase 1 (CES1) Prodrug->Enzyme In Vivo Hydrolysis Metabolite This compound (Active Diacid) LogP ~0.7 - 2.3 Enzyme->Metabolite De-esterification Feat1 Octahydroindole Ring (Lipophilicity) Feat2 Two Carboxylic Acids (Zinc Binding)

Figure 1: Bioactivation pathway of Trandolapril to this compound, highlighting the shift from ester to active diacid.[1][2]

Key Structural Data:

  • IUPAC Name: (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid.[1]

  • Molecular Formula: C₂₂H₃₀N₂O₅[1]

  • Molecular Weight: 402.49 g/mol

  • Stereocenters: 5 (All S-configuration except the bridgehead carbons of the octahydroindole ring).[1]

Physicochemical Constants

This compound is an amphoteric molecule (zwitterion) containing two acidic groups and one basic amine.[1] Its net charge and solubility are strictly pH-dependent.[1]

Dissociation Constants (pKa)

The ionization profile is analogous to other dicarboxylic ACE inhibitors (e.g., Ramiprilat).[1]

Functional GroupTypeApprox. pKaRole in Solubility
Carboxyl 1 (Side Chain) Acidic2.5 – 3.5Ionizes at gastric pH; creates zwitterion.[1]
Carboxyl 2 (Ring) Acidic5.4 – 5.6Ionizes at intestinal pH; increases solubility.[1]
Secondary Amine Basic9.5 – 10.5Protonated at physiological pH; maintains charge balance.[1]

Note: Values are synthesized from structural analogs and potentiometric data of the ACE inhibitor class.

Lipophilicity (LogP vs. LogD)

Unlike enalaprilat, this compound retains significant lipophilicity due to the hydrophobic octahydroindole ring.[1]

  • LogP (Unionized): ~2.3 (Experimental/Predicted consensus).[1]

  • LogD (pH 7.4): ~ -0.72 to -4.7.[1]

    • Insight: At pH 7.4, the molecule exists primarily as a dianion (two -COO⁻, one -NH₂⁺), resulting in a net negative charge and reduced distribution into octanol, despite the lipophilic backbone.[1]

Solubility Profile

This compound exhibits a U-shaped (or V-shaped) solubility curve typical of zwitterions, with minimum solubility near its isoelectric point (pI).[1]

Solvent Solubility Data
SolventSolubility (25°C)Notes
Water ~13.3 mg/mLsignificantly higher than the prodrug (~1 mg/mL).[1]
DMSO ~125 mg/mLPreferred solvent for stock solutions.[1]
Ethanol Sparingly SolubleLower than prodrug due to polarity of diacid.[1]
PBS (pH 7.4) HighDue to ionization of both carboxyl groups.[1][3]
Ionization Microspecies & Solubility

The solubility is dictated by the dominant microspecies at a given pH.[1]

Ionization_Profile cluster_acid Acidic pH (< 2.0) cluster_iso Isoelectric Zone (pH 3.0 - 5.0) cluster_basic Physiological/Basic pH (> 6.0) Cation Cationic Form (COOH, COOH, NH2+) High Solubility Zwitterion Zwitterionic Form (COO-, COOH, NH2+) Minimum Solubility (pI) Cation->Zwitterion pKa1 (~3.0) Anion Anionic/Dianionic Form (COO-, COO-, NH2+ / NH) High Solubility Zwitterion->Anion pKa2 (~5.5)

Figure 2: pH-dependent ionization states governing the aqueous solubility of this compound.[1]

Experimental Methodologies

To validate these properties in-house, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of overlapping pKa values for zwitterions. Equipment: Sirius T3 or equivalent potentiometric titrator.

  • Preparation: Dissolve 3-5 mg of this compound in 10 mL of degassed water. If solubility is an issue at starting pH, use a co-solvent method (Water:Methanol ratios of 20%, 40%, 60%) and extrapolate to 0% organic.[1]

  • Titration:

    • Acidify to pH 1.5 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH under inert nitrogen atmosphere (to prevent carbonate formation) up to pH 12.0.

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.[1]

    • Validation Criteria: The difference between forward and backward titrations (hysteresis) must be < 0.05 pH units.[1]

Protocol: Equilibrium Solubility (Shake-Flask)

Objective: Determine thermodynamic solubility at pH 1.2, 4.5, and 6.8 (Biowaiver conditions).

  • Excess Addition: Add excess this compound solid to 5 mL of standard buffers (KCl/HCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8).

  • Equilibration: Incubate at 37°C ± 0.5°C with orbital shaking (100 rpm) for 24 hours.

  • Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to minimize adsorption).

  • Quantification: Analyze via HPLC-UV (C18 column, Mobile Phase: Acetonitrile:Phosphate Buffer pH 3.0, Detection: 210 nm).

    • Control: Measure pH of the supernatant after equilibrium to ensure no drift occurred due to the drug's own acidity.[1]

Formulation Implications

  • Stability: this compound is susceptible to cyclization (diketopiperazine formation) under high heat and moisture.[1] Formulations should maintain a water activity (

    
    ) < 0.2.[1]
    
  • Excipient Compatibility: Compatible with lactose and microcrystalline cellulose.[1][4] Avoid alkaline excipients (e.g., Magnesium Stearate in large quantities) which may alter the micro-environmental pH and accelerate degradation or salt formation shifts.[1]

References

  • Cayman Chemical. this compound Product Information & Solubility Data. Link

  • MedChemExpress. this compound Physicochemical Properties and Storage. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5464097, this compound. Link

  • Gumieniczek, A., & Hopkała, H. (2006).Stability-indicating HPLC method for the determination of trandolapril in dosage forms.
  • Jain, S., et al. (2015). Enhancement of Solubility and Dissolution Rate of Trandolapril Sustained Release Matrix Tablets. Asian Journal of Pharmaceutics. Link

Sources

Precision ACE Inhibition: Technical Profiling of Trandolaprilat

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trandolaprilat is the bioactive diacid metabolite of the prodrug trandolapril, distinguished within the Angiotensin-Converting Enzyme (ACE) inhibitor class by its exceptional lipophilicity, high affinity, and slow dissociation kinetics.[1] While many ACE inhibitors (ACEis) effectively lower blood pressure, this compound’s sub-nanomolar affinity for the C-domain of ACE (cACE) and its prolonged receptor residence time provide a distinct pharmacodynamic profile.

This technical guide analyzes the quantitative inhibition metrics (IC50 and


) of this compound, details the molecular basis of its potency, and provides a validated experimental protocol for determining these values in a research setting.

Molecular Mechanism & Binding Kinetics[2]

The Dual-Domain Inhibition Model

Somatic ACE possesses two catalytic domains: the N-domain (nACE) and the C-domain (cACE). While both cleave Angiotensin I to Angiotensin II, they have distinct substrate specificities and physiological roles.

  • cACE: Dominant in blood pressure regulation (Ang I hydrolysis).

  • nACE: Critical for the degradation of Ac-SDKP (a peptide involved in fibrosis and hematopoiesis).

This compound exhibits a "tight-binding" mechanism. Unlike captopril or enalaprilat, which have faster off-rates, this compound forms a stable enzyme-inhibitor complex that dissociates slowly. This slow dissociation contributes to its prolonged duration of action, often exceeding 24 hours, despite a relatively short plasma half-life of the parent compound.[1]

Visualization: The RAAS Blockade

The following diagram illustrates the specific intervention point of this compound within the Renin-Angiotensin-Aldosterone System (RAAS), highlighting the dual-domain interaction.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleavage Renin Renin (Kidney) Renin->Angiotensinogen Enzymatic Action AngII Angiotensin II (Octapeptide) AngI->AngII Hydrolysis ACE ACE (Endothelial Surface) ACE->AngI Catalysis (nACE & cACE) AT1R AT1 Receptor AngII->AT1R Binding Response Vasoconstriction Aldosterone Secretion Fibrosis AT1R->Response Signal Transduction This compound This compound (High Affinity Inhibitor) This compound->ACE Inhibition (Ki ≈ 0.15 nM)

Figure 1: this compound intercepts the RAAS pathway by competitively inhibiting ACE with high affinity for the C-domain.

Quantitative Data: IC50 and Values

In enzyme kinetics, the


 (concentration inhibiting 50% of activity) is dependent on substrate concentration and experimental conditions.[2] The inhibition constant (

) is an intrinsic value and is the preferred metric for comparing potency across different assays.
Comparative Affinity Profile

This compound demonstrates superior potency, particularly against the cACE domain, compared to other clinical standards.

Table 1: Inhibition Constants (


) for Select ACE Inhibitors 
InhibitornACE

(nM)
cACE

(nM)
Selectivity Ratio (nACE/cACE)Interpretation
This compound 1.76 0.15 11.7 Extremely potent cACE binder; high lipophilicity.
Ramiprilat3.910.2118.6High potency; structurally similar to this compound.
Enalaprilat3.851.063.6Moderate potency; lower lipophilicity.
Quinaprilat44.681.2834.9Lower affinity for nACE; high selectivity.[3]

Data Source: Derived from structural kinetic studies (e.g., molecular basis of domain-specific ACE inhibition).

IC50 Contextualization

While


 is intrinsic, 

values for this compound in standard Hippuryl-His-Leu (HHL) assays typically range between 0.3 nM and 2.0 nM .
  • Substrate Dependence: Using high-affinity substrates (like Z-Phe-HL) yields lower

    
     values closer to the 
    
    
    
    .
  • Assay Conditions: High salt concentrations (NaCl) required for ACE activity can modulate inhibitor binding.

Experimental Methodology: Determination of IC50

To ensure scientific integrity, the following protocol relies on High-Performance Liquid Chromatography (HPLC) for direct quantification of the product (Hippuric Acid), avoiding the interference often seen in colorimetric assays.

Principle

ACE cleaves the substrate Hippuryl-Histidyl-Leucine (HHL) into Hippuric Acid (HA) and Histidyl-Leucine (HL) .[4] this compound inhibits this reaction.[5][6][7][8] The


 is determined by measuring the reduction in HA production across a log-scale dilution of the inhibitor.
Reagents & Equipment
  • Enzyme: Purified Rabbit Lung ACE (Sigma-Aldrich or equivalent).

  • Substrate: HHL (Hippuryl-His-Leu), 5 mM stock in borate buffer.

  • Inhibitor: this compound (dissolved in DMSO, final DMSO <1%).

  • Buffer: 100 mM Sodium Borate, 300 mM NaCl, pH 8.3.

  • Stop Solution: 1 M HCl.

  • Detection: HPLC with C18 column, UV detection at 228 nm.

Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Enzyme Prep (Rabbit Lung ACE) Step3 Pre-incubation (37°C, 10 min) Step1->Step3 Step2 Inhibitor Dilution (this compound 10^-12 to 10^-6 M) Step2->Step3 Step4 Substrate Addition (HHL 5mM) Step3->Step4 Step5 Incubation (37°C, 30 min) Step4->Step5 Step6 Termination (Add 1M HCl) Step5->Step6 Step7 HPLC Injection (C18 Column) Step6->Step7 Step8 Data Calculation (Sigmoidal Fit) Step7->Step8

Figure 2: Standardized HPLC-based workflow for determining ACE inhibitor potency.

Step-by-Step Protocol
  • Preparation:

    • Prepare 10 serial dilutions of this compound ranging from 1 pM to 1 µM.

    • Set up reaction tubes: 20 µL Enzyme + 10 µL Inhibitor (or Buffer for control).

  • Pre-incubation:

    • Incubate tubes at 37°C for 10 minutes to allow the inhibitor to bind (critical for slow-binding inhibitors like this compound).

  • Reaction Initiation:

    • Add 20 µL of 5 mM HHL substrate to each tube.

    • Final reaction volume: 50 µL.

    • Incubate at 37°C for exactly 30 minutes.

  • Termination:

    • Add 50 µL of 1 M HCl to stop the reaction immediately. Vortex vigorously.

  • Quantification:

    • Inject 20 µL of the supernatant into the HPLC.[9]

    • Mobile Phase: 50:50 Methanol:Water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Monitor Absorbance at 228 nm (Hippuric Acid peak).[9]

  • Calculation:

    • Calculate % Inhibition:

      
      .[9]
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to a 4-parameter logistic model to derive the

      
      .
      

Clinical & Translational Implications[3][7][11][12]

The sub-nanomolar


 of this compound translates directly to its clinical utility.
  • High Lipophilicity: this compound is one of the most lipophilic ACE inhibitors.[1] This allows it to penetrate tissues effectively, inhibiting not just plasma ACE but also tissue-bound ACE in the heart and vasculature.

  • Trough-to-Peak Ratio: The slow dissociation rate ensures that ACE inhibition remains high (>80%) even 24 hours post-dose, providing consistent blood pressure control without "wearing off" effects.

  • Dosage Efficiency: Because of its high potency (

    
     = 0.15 nM), therapeutic doses are low (2–4 mg), reducing the metabolic load compared to less potent inhibitors.
    

References

  • Comparison of Binding Affinities

    • Title: Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindopril
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Pharmacologic Profile & Potency

    • Title: Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor.[1][5][8][10]

    • Source: PubMed.
    • URL:[Link]

  • Standardized ACE Assay Protocol

    • Title: ACE-inhibitory activity assay: IC50 Protocol.[9][11][12][13][14]

    • Source: Protocols.io.
    • URL:[Link]

  • Slow Binding Kinetics

    • Title: Translating slow-binding inhibition kinetics into cellular and in vivo effects.
    • Source: Nature Communic
    • URL:[Link]

Sources

Biological Half-Life and Elimination Pathways of Trandolaprilat

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmacokinetics, biological half-life, and elimination pathways of trandolaprilat.

Technical Monograph for Drug Development Scientists [1]

Executive Technical Synthesis

This compound is the bioactive dicarboxylic acid metabolite of the prodrug trandolapril.[2] Unlike many Angiotensin-Converting Enzyme (ACE) inhibitors that rely predominantly on renal excretion, this compound exhibits a distinct dual elimination profile (renal and biliary) and exceptional tissue lipophilicity relative to its class.[1] Its pharmacokinetic behavior is characterized by a multiphasic elimination curve, where the "effective" half-life governs dosing intervals, while a prolonged "terminal" half-life reflects high-affinity, saturable binding to the ACE complex.[1]

Molecular Bioactivation and Physicochemical Properties[2][3][4]

The Prodrug-to-Active Conversion

Trandolapril is pharmacologically inactive.[1] Upon oral administration, it undergoes rapid hepatic de-esterification.[1] This bioactivation is catalyzed by non-specific carboxylesterases in the liver, cleaving the ethyl ester group to yield this compound.

  • Parent: Trandolapril (Lipophilic ester)[1][3]

  • Metabolite: this compound (Active diacid)[1][3][4][5]

  • Conversion Efficiency: Bioavailability of trandolapril is ~10%, while this compound achieves ~70% absolute bioavailability due to efficient first-pass hydrolysis.[1]

Unique Lipophilicity

While most ACE inhibitor diacids (e.g., enalaprilat) are highly hydrophilic and rely solely on organic anion transporters for cell entry, this compound possesses a cyclohexane ring and a hydrophobic side chain.[1] This structural feature confers high lipophilicity compared to other ACE inhibitors , facilitating superior tissue penetration into the cardiac endothelium and vascular smooth muscle.

Biological Half-Life Dynamics

Understanding this compound requires distinguishing between its accumulation kinetics and its elimination kinetics.[1]

The Half-Life Duality

The decline of this compound plasma concentration is polyexponential, necessitating the use of two distinct half-life parameters for clinical and experimental modeling.

ParameterValuePhysiological Driver
Effective Half-Life (

)
22 – 24 Hours Represents the accumulation phase at steady state.[1] This value justifies the once-daily (QD) dosing regimen, ensuring trough-to-peak ratios remain therapeutic.[1]
Terminal Half-Life (

)
> 80 Hours Represents the slow dissociation of the drug from the ACE active site. This phase involves a small fraction of the drug but accounts for the sustained inhibition of ACE activity days after discontinuation.
Saturable Binding Kinetics

At low doses (< 2 mg), this compound kinetics are non-linear due to high-affinity binding to saturable plasma and tissue ACE.[1] Once these high-affinity sites are saturated, the excess free drug follows linear first-order elimination kinetics.[1]

Diagram 1: Pharmacokinetic Phases and Binding Dynamics The following diagram illustrates the transition from the central plasma compartment to the deep tissue compartment (ACE binding) and subsequent elimination.

PK_Dynamics Trandolapril Trandolapril (Prodrug) Liver Hepatic Bioactivation (Carboxylesterases) Trandolapril->Liver Absorption Plasma Central Compartment (Free this compound) Liver->Plasma Hydrolysis ACE_Complex Deep Compartment (ACE-Trandolaprilat Complex) Plasma->ACE_Complex High Affinity Binding (Saturable) Elimination Elimination (Urine & Feces) Plasma->Elimination First-Order Clearance (t1/2 eff ~24h) ACE_Complex->Elimination Slow Dissociation (t1/2 term >80h)

Caption: Kinetic flow of this compound showing the equilibrium between free plasma drug and the deep tissue compartment (ACE bound), which drives the prolonged terminal half-life.[1]

Elimination Pathways

This compound is eliminated from the body unchanged or as glucuronide conjugates. The elimination profile is notably balanced compared to the renal-dominant excretion of lisinopril or enalapril.

The Renal-Fecal Ratio
  • Fecal Elimination (Biliary): ~66% (2/3)[1]

  • Renal Elimination (Urine): ~33% (1/3)[1]

Mechanisms of Excretion[3]
  • Renal Clearance: Involves glomerular filtration and tubular secretion.[1][6] Clearance correlates significantly with creatinine clearance (

    
    ).[1][7] In patients with 
    
    
    
    mL/min, plasma concentrations of this compound can double, necessitating dose adjustments.[1][2]
  • Biliary Clearance: The high lipophilicity of this compound facilitates hepatic uptake.[1] While specific transporters like cMOAT (MRP2) are implicated in the biliary excretion of similar ACE inhibitors (e.g., temocaprilat), this compound is actively secreted into the bile, eventually appearing in feces.

Diagram 2: Dual Elimination Pathway

Elimination_Pathways Systemic Systemic Circulation (this compound) Kidney Renal Filtration & Secretion Systemic->Kidney Glomerular Filtration Liver Hepatic Uptake Systemic->Liver Lipophilic Uptake Urine Urine (33%) Kidney->Urine Bile Biliary Excretion Liver->Bile Active Transport Feces Feces (66%) Bile->Feces

Caption: The 1:2 ratio of renal to fecal elimination distinguishes this compound from renally-exclusive ACE inhibitors.[1]

Experimental Protocol: LC-MS/MS Quantification

For researchers validating PK profiles, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is the gold standard for quantifying this compound in plasma.

Protocol Overview
  • Matrix: Human Plasma (EDTA).[1]

  • Internal Standard (IS): Ramipril or Enalaprilat.[1]

  • Lower Limit of Quantification (LLOQ): 20 pg/mL.[1][5][8]

Step-by-Step Workflow
  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition SPE cartridges (e.g., Oasis HLB) with methanol (1 mL) followed by water (1 mL).[1]

    • Load 0.5 mL plasma sample spiked with IS.[1]

    • Wash with 5% methanol in water to remove proteins and salts.[1]

    • Elute analytes with 100% methanol.[1]

    • Evaporate eluate to dryness under nitrogen stream at 40°C.[1]

    • Reconstitute in mobile phase (100 µL).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 3-5 µm).[1]

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Isocratic 60:40 or Gradient).[1]

    • Flow Rate: 0.3 – 0.5 mL/min.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for dicarboxylic acids) or Positive Mode.[1]

    • MRM Transitions (Negative Mode Example):

      • Trandolapril: m/z 429 → 168[1][5][8]

      • This compound: m/z 401 → 168[1][5][8]

    • Validation Criteria: Linearity

      
      , Precision (CV) < 15%.
      

References

  • FDA Approved Drug Products. (n.d.). Mavik (Trandolapril) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]

  • Lenfant, B., et al. (1994).[1][9] Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers. Journal of Cardiovascular Pharmacology. [Link]9]

  • Wiseman, L.R., & McTavish, D. (1994).[1] Trandolapril.[1][2][3][4][5][7][8][9][10] A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Drugs. [Link]

  • Arancibia, A., et al. (2006).[1] Quantification of Trandolapril and Its Metabolite this compound in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. Biomedical Chromatography. [Link]

  • Ihara, M., et al. (2002).[1] this compound, an angiotensin-converting enzyme inhibitor, is not excreted in bile via an ATP-dependent active transporter (cMOAT).[1] Pharmaceutical Research. [Link]

Sources

Trandolaprilat Active Metabolite Conversion Efficiency: Mechanistic Determinants and Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that relies on extensive hepatic bioactivation to generate its pharmacologically active metabolite, trandolaprilat .[1][2][3][4][5][6][7] Unlike many ACE inhibitors that exhibit dual elimination or broad esterase susceptibility, trandolapril’s conversion is highly specific to Carboxylesterase 1 (CES1) localized in the hepatic parenchyma.[1]

This technical guide analyzes the conversion efficiency of trandolapril to this compound, delineating the enzymatic kinetics, pharmacokinetic (PK) parameters, and sources of inter-individual variability such as CES1 genetic polymorphisms and hepatic impairment. Furthermore, it provides validated experimental protocols for quantifying this conversion in vitro and in vivo using LC-MS/MS, offering a robust framework for drug development professionals.[1]

Mechanistic Enzymology of Activation

The bioactivation of trandolapril is a hydrolytic process. The prodrug contains an ethyl ester moiety that masks the carboxylate group required for high-affinity binding to the zinc ion at the ACE active site.

The CES1 Specificity

Research confirms that Human Carboxylesterase 1 (CES1) is the primary enzyme responsible for trandolapril hydrolysis.

  • Localization: CES1 is highly expressed in human liver microsomes (HLM) but virtually absent in the intestine.[1][8]

  • Substrate Specificity: In contrast to other ester prodrugs that may be hydrolyzed by CES2 (intestine/liver), trandolapril shows negligible hydrolysis in human intestinal microsomes (HIM).[1][8] This necessitates absorption of the intact prodrug prior to hepatic activation.

  • Kinetics: Wild-type CES1 hydrolyzes trandolapril with high efficiency (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     nmol/min/mg protein).[1][8]
    
Metabolic Pathway Diagram[1]

Trandolapril_Metabolism Trandolapril Trandolapril (Prodrug) (Ethyl Ester) CES1 CES1 Enzyme (Hepatic Microsomes) Trandolapril->CES1 Uptake into Hepatocyte Inactive_Metabolites Diketopiperazines / Glucuronides Trandolapril->Inactive_Metabolites Minor Pathway This compound This compound (Active) (Diacid Metabolite) CES1->this compound Hydrolysis (De-esterification) This compound->Inactive_Metabolites Minor Pathway Elimination Renal/Fecal Elimination This compound->Elimination Clearance

Figure 1: Hepatic bioactivation pathway of Trandolapril mediated by Carboxylesterase 1 (CES1).[1][8][9][10]

Pharmacokinetic Conversion Efficiency

The efficiency of trandolapril activation is defined by the ratio of the systemic exposure of the metabolite (this compound) to the parent drug. Due to the rapid hepatic conversion, the parent drug has a short half-life and low bioavailability relative to the metabolite.

Quantitative Parameters

The absolute bioavailability data indicates a high conversion yield. While only ~10% of the oral dose reaches circulation as unchanged trandolapril, ~70% reaches circulation as active this compound.[2][5]

ParameterTrandolapril (Prodrug)This compound (Active Metabolite)Causality / Note
Absolute Bioavailability ~10%~70%High first-pass hepatic conversion by CES1.[1]
Tmax (Time to Peak) ~1 hour4 – 10 hoursLag time reflects the rate-limiting hydrolytic step and release from liver.[1]
Elimination Half-life ~6 hours~22.5 hours (Effective)Prolonged t1/2 of metabolite due to tight binding to tissue ACE.[1]
Protein Binding ~80%65 – 94%Binding is concentration-dependent for the metabolite.[1]
Accumulation Ratio LowSignificantSteady-state this compound levels are ~2x single dose Cmax.[1]
The "Hepatic Paradox"

In patients with hepatic impairment, one might expect this compound levels to decrease due to loss of CES1 activity. However, clinical data reveals a paradox:

  • Observation: Plasma Trandolapril increases ~10-fold; This compound also increases (though to a lesser degree).[1]

  • Mechanism: While the rate of conversion is reduced (lower CES1 activity), the clearance of both parent and metabolite (via biliary/renal routes) is severely compromised. The net effect is an increase in absolute exposure (AUC) for both, but a decrease in the Metabolite:Parent ratio, confirming reduced conversion efficiency.

Determinants of Variability: CES1 Genetics

Genetic polymorphisms in the CES1 gene are a critical source of variability in trandolapril activation.

  • Variant G143E (rs71647871): This is a loss-of-function mutation.[1]

    • In Vitro:[8][9][10] Hepatocytes heterozygous for G143E show ~42% of the activation rate compared to wild-type.[1]

    • In Vivo: Clinical studies show a modest reduction in this compound Cmax (~20%) and AUC (~15%) in carriers.[1][10]

    • Impact: While statistically detectable, the redundancy in hydrolytic capacity means this genotype rarely leads to complete therapeutic failure, but may necessitate dose optimization in poor metabolizers.

Experimental Validation Protocols

To rigorously assess conversion efficiency and quantify analytes, the following protocols are recommended. These methods prioritize specificity for the acid vs. ester forms.

Protocol A: In Vitro Microsomal Conversion Assay

This assay validates if a candidate system (e.g., specific hepatocyte lot) has sufficient CES1 activity.[1]

  • Preparation: Thaw Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) on ice.

  • Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with buffer at 37°C for 5 min.

  • Initiation: Add Trandolapril (final conc. 10 µM). Note: Use methanol stock <1% v/v.

  • Sampling: Aliquot 50 µL at t=0, 5, 10, 20, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (Ramipril).

  • Analysis: Centrifuge (10,000 x g, 10 min) and inject supernatant into LC-MS/MS.

  • Validation Criteria: HLM should show rapid depletion of Trandolapril (

    
     min) and appearance of this compound.[1] HIM should show negligible conversion (<5% over 60 min), confirming CES1 specificity.[1]
    
Protocol B: LC-MS/MS Quantification (Plasma)

This validated method uses negative electrospray ionization (ESI-) which is often more selective for the dicarboxylic acid metabolite.[1]

  • Instrument: Triple Quadrupole MS coupled to HPLC.

  • Column: C18 Reverse Phase (e.g., X-Terra or Gemini, 5 µm, 150 x 4.6 mm).[1]

  • Mobile Phase: Isocratic mixture of Acetonitrile : 20mM Acetic Acid (60:40 v/v).

  • Flow Rate: 0.35 mL/min.

  • Extraction: Solid Phase Extraction (SPE) using HLB cartridges (hydrophilic-lipophilic balance) is superior to liquid-liquid extraction for the polar metabolite.[1]

MS/MS Transitions (ESI Negative Mode):

  • Trandolapril:

    
     429 
    
    
    
    168[11][12]
  • This compound:

    
     401 
    
    
    
    168[11][12]
  • Internal Standard (Ramipril):

    
     415 
    
    
    
    166

Self-Validating Check: The transition to


 168 represents a specific fragment of the core structure common to both, but the parent/metabolite are separated by mass and retention time. Linearity must be established from 20 pg/mL to 10,000 pg/mL.[1][11][12]
Experimental Workflow Diagram

LCMS_Workflow Sample Plasma Sample (Patient/In Vitro) IS_Add Add Internal Standard (Ramipril) Sample->IS_Add SPE Solid Phase Extraction (Oasis HLB) IS_Add->SPE Condition/Load/Wash LC LC Separation (C18 Column, Isocratic) SPE->LC Elute & Inject MS MS/MS Detection (ESI Negative Mode) LC->MS m/z 429->168 (Parent) m/z 401->168 (Metab) Data Quantification (Ratio Parent:Metabolite) MS->Data Integrate Peaks

Figure 2: Bioanalytical workflow for simultaneous quantification of Trandolapril and this compound.

Clinical Implications

Understanding the conversion efficiency has direct clinical relevance:

  • Dosing in Hepatic Failure: Start with the lowest dose (0.5 mg). Close monitoring is required not because of lack of active drug, but because of unpredictable accumulation of both forms.[1]

  • Dosing in Renal Failure: Since this compound is eliminated renally, dosage reduction is critical in patients with CrCl < 30 mL/min to prevent toxic accumulation of the active metabolite.

  • Polypharmacy: Inhibitors of CES1 are rare, but potential drug-drug interactions (DDIs) could theoretically reduce activation.[1] However, trandolapril is less susceptible to CYP450-mediated interactions, making it a robust choice in complex regimens.[1]

References

  • NIH / PubChem. Trandolapril | C24H34N2O5 | CID 5484727 - Pharmacokinetics and Bioavailability.[1] Source: [1]

  • Zhu, H.J., et al. (2009). Role of carboxylesterase 1 and impact of natural genetic variants on the hydrolysis of trandolapril. Biochemical Pharmacology.[1][2] Source:

  • Wang, X., et al. (2021). Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers.[9][10] Clinical and Translational Science.[1] Source: [1]

  • Tan, Z.R., et al. Quantification of Trandolapril and Its Metabolite this compound in Human Plasma by Liquid chromatography/tandem Mass Spectrometry Using Solid-Phase Extraction.[1] Journal of Mass Spectrometry.[1] Source: [1]

  • Health Canada. Product Monograph: TRANDOLAPRIL.[1] Source: [1]

Sources

Technical Guide: Trandolaprilat-Mediated Endothelial Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic & Structural Advantage

In the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, trandolaprilat occupies a distinct pharmacological niche defined by two critical parameters: high lipophilicity and superior binding affinity for both the N- and C-terminal catalytic domains of ACE. unlike hydrophilic inhibitors (e.g., enalaprilat) that primarily act on circulating ACE, this compound’s physicochemical properties allow it to deeply penetrate vascular tissues and anchor to tissue-bound ACE.

This guide delineates the molecular mechanisms by which this compound modulates endothelial function, moving beyond simple blood pressure control to active vascular protection. It provides researchers with verified experimental protocols to assess these effects, grounded in the causality of the Bradykinin-B2 Receptor-eNOS axis.

Part 1: Molecular Mechanism of Action

The endothelial protective effects of this compound are not merely a consequence of reducing Angiotensin II (Ang II) synthesis. They are actively driven by the potentiation of the Kallikrein-Kinin System .

The Dual-Domain Inhibition

Somatic ACE possesses two catalytic domains: the N-domain (nACE) and the C-domain (cACE).[1][2] While cACE is the primary driver of Ang II generation (vasoconstriction), both domains degrade Bradykinin (vasodilation). This compound exhibits the highest binding affinity for both domains among standard ACE inhibitors, ensuring near-complete suppression of Bradykinin breakdown at the tissue level.

The Signaling Pathway[3]
  • ACE Inhibition: this compound binds to tissue ACE, preventing the hydrolysis of Bradykinin into inactive fragments (BK 1-7).

  • B2 Receptor Activation: Accumulated Bradykinin activates the constitutive B2 kinin receptor on the endothelial surface.

  • eNOS Coupling: B2 receptor signaling triggers intracellular calcium release and phosphorylation of Endothelial Nitric Oxide Synthase (eNOS) at Ser1177 .

  • NO Release: Activated eNOS converts L-Arginine to Nitric Oxide (NO), which diffuses to Vascular Smooth Muscle Cells (VSMC) to induce relaxation and inhibit proliferation.

Visualization: The this compound-eNOS Axis

The following diagram illustrates the signaling cascade initiated by this compound, highlighting the critical checkpoints for experimental validation.

Trandolaprilat_Pathway This compound This compound (Tissue Penetration) ACE Tissue ACE (N- & C-Domains) This compound->ACE High Affinity Binding (Ki < 0.2 nM) AngI Angiotensin I ACE->AngI Substrate AngII Angiotensin II (Vasoconstrictor) ACE->AngII Conversion Blocked Bradykinin Bradykinin (Accumulation) ACE->Bradykinin Degradation Blocked InactiveBK Inactive Fragments (BK 1-7) ACE->InactiveBK Prevention B2_Receptor B2 Kinin Receptor Bradykinin->B2_Receptor Activation Calcium Intracellular Ca2+ B2_Receptor->Calcium Gq Protein Coupling Akt Akt / PI3K B2_Receptor->Akt Signaling eNOS eNOS (Unphosphorylated) Calcium->eNOS Calmodulin Binding Akt->eNOS Phosphorylation peNOS p-eNOS (Ser1177) eNOS->peNOS Activation NO Nitric Oxide (NO) peNOS->NO Synthesis VSMC Vascular Smooth Muscle (Relaxation & Anti-proliferation) NO->VSMC Diffusion

Caption: this compound inhibits ACE, preventing Bradykinin degradation. This activates B2 receptors, leading to eNOS phosphorylation (Ser1177) and NO release.

Part 2: Comparative Pharmacology (Data Synthesis)

To understand why this compound is selected for tissue-specific targeting, one must compare its binding kinetics and lipophilicity against other ACE inhibitors.

Key Insight: this compound possesses a LogP > 1 (lipophilic), whereas Enalaprilat is hydrophilic (LogP < 0). This enables this compound to cross the cell membrane and inhibit intracellular ACE, a property largely absent in enalaprilat. Furthermore, its affinity (


) for the C-domain (cACE) is superior, which is the primary domain responsible for blood pressure regulation.
Table 1: Binding Affinity ( ) and Lipophilicity Profile
Inhibitor (Active Metabolite)nACE

(nM)
cACE

(nM)
Selectivity (nACE/

cACE)
Lipophilicity (LogP)Tissue Penetration
This compound 1.76 0.15 11.71.2 High
Ramiprilat3.910.2118.60.7Moderate/High
Perindoprilat5.800.837.00.2Moderate
Enalaprilat3.851.063.6-0.7Low
Quinaprilat44.681.2834.90.5Moderate

Data Source: Derived from crystallographic kinetic studies (Batch et al., 2025; DrugBank).

Part 3: Experimental Framework

This section details two self-validating protocols to assess this compound’s efficacy. "Self-validating" implies the inclusion of specific antagonists (HOE-140, L-NAME) that prove the observed effect is mechanism-specific and not an artifact.

Protocol A: Ex Vivo Organ Bath (Functional Assay)

Objective: To quantify the potentiation of endothelium-dependent relaxation.

  • Tissue Preparation:

    • Harvest thoracic aorta from male Wistar rats (250-300g).

    • Clean adherent fat/connective tissue in ice-cold Krebs-Henseleit solution.

    • Cut into 3-4 mm rings. Critical: Exercise extreme care to preserve the endothelial layer.

  • Mounting & Equilibration:

    • Mount rings on stainless steel hooks in 10-20 mL organ baths (37°C, 95% O2/5% CO2).

    • Apply resting tension of 2.0 g. Equilibrate for 60-90 mins, washing every 20 mins.

  • Viability Check:

    • Contract with KCl (60 mM) to verify smooth muscle viability. Wash.

    • Contract with Phenylephrine (PE, 1 µM).

    • Add Acetylcholine (ACh, 1 µM). Requirement: >80% relaxation confirms intact endothelium.

  • Experimental Groups:

    • Control: Vehicle only.

    • This compound: Pre-incubate with this compound (10 nM) for 30 mins.

    • Negative Control (Mechanism Check): this compound + HOE-140 (100 nM, B2 antagonist) OR L-NAME (100 µM, NOS inhibitor).

  • Measurement:

    • Pre-contract rings with PE (sub-maximal, EC80).

    • Construct a cumulative concentration-response curve to Bradykinin (10^-10 to 10^-6 M).

  • Data Analysis:

    • Calculate

      
       (-log EC50) and 
      
      
      
      .
    • Expected Result: this compound shifts the Bradykinin curve to the left (lower EC50). This shift should be abolished by HOE-140 or L-NAME.

Protocol B: In Vitro eNOS Phosphorylation (Mechanistic Assay)

Objective: To verify molecular upregulation of eNOS activity via phosphorylation at Ser1177.

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Use passages 3-5.

  • Treatment:

    • Serum-starve cells for 6 hours (0.5% FBS) to reduce basal kinase activity.

    • Treat with This compound (1-100 nM) for 30 minutes.

    • Controls: Co-treat with HOE-140 (1 µM) to prove B2 receptor dependency.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors (NaF, Na3VO4).

    • Perform SDS-PAGE and transfer to PVDF membrane.

  • Immunoblotting:

    • Primary Antibody: Anti-phospho-eNOS (Ser1177) [1:1000].

    • Normalization Antibody: Anti-total eNOS [1:1000] or

      
      -actin.
      
  • Validation:

    • Quantify band density.

    • Success Metric: A dose-dependent increase in p-eNOS/Total-eNOS ratio compared to vehicle, which is blocked by HOE-140.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Ex Vivo (Organ Bath) cluster_1 In Vitro (HUVEC) Aorta Isolate Aortic Rings PreTx Pre-treat: This compound +/- HOE-140 Aorta->PreTx Contract Contract (PE) PreTx->Contract DoseResp Bradykinin Dose Response Contract->DoseResp Shift Measure Leftward Shift (Potentiation) DoseResp->Shift Culture HUVEC Culture (Serum Starve) Treat Treat: This compound (30 min) Culture->Treat Lysis Lysis & PAGE Treat->Lysis Blot Western Blot: p-eNOS (Ser1177) Lysis->Blot Quant Quantify Ratio (p-eNOS / Total eNOS) Blot->Quant

Caption: Parallel workflows for functional (organ bath) and molecular (Western blot) validation of this compound effects.

References

  • Molecular Basis of Domain-Specific ACE Inhibition Source: University of Bath Research Portal / FEBS Journal (2025) Title: Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat. URL:[Link]

  • Pharmacologic Profile and Lipophilicity Source: National Institutes of Health (NIH) / PubMed Title: Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor.[3][4][5][6] URL:[Link]

  • Endothelial Dysfunction and ACE Inhibition Source: National Institutes of Health (NIH) / PMC Title: Therapeutic Approach in the Improvement of Endothelial Dysfunction: The Current State of the Art. URL:[Link]

  • Bradykinin and eNOS Phosphorylation Source: National Institutes of Health (NIH) / PMC Title: Role of bradykinin and eNOS in the anti-ischaemic effect of trandolapril. URL:[Link]

  • Potentiation of Endothelium-Dependent Hyperpolarization Source: PubMed Title:[4][7] Potentiation by this compound of the endothelium-dependent hyperpolarization induced by bradykinin. URL:[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Kinetic Assay for ACE Inhibition by Trandolaprilat

[1]

Abstract & Core Directive

This application note details a high-throughput compatible protocol for quantifying the inhibitory potency of trandolaprilat against Angiotensin-Converting Enzyme (ACE).

Critical Scientific Distinction: Researchers must utilize This compound (the active diacid metabolite), not trandolapril (the prodrug), for in vitro assays. Trandolapril requires hepatic esterase cleavage to become active; applying the prodrug directly to purified ACE will yield artificially high

1

This protocol utilizes the Holmquist Method (FAPGG substrate), a continuous kinetic assay preferred over the endpoint Cushman & Cheung (HHL) method due to its superior precision and elimination of ethyl acetate extraction steps.

Scientific Background & Mechanism[2][3]

The Target: ACE

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.[1][2][3][4][5][6][7]1) is a zinc-dependent metalloprotease.[1] It functions primarily by cleaving the C-terminal dipeptide from Angiotensin I (decapeptide) to form the potent vasoconstrictor Angiotensin II (octapeptide).[1]

The Inhibitor: this compound

This compound is a non-sulfhydryl, dicarboxylate-containing ACE inhibitor.[1][2] Unlike captopril (which binds via a thiol group), this compound interacts with the catalytic zinc ion (

1

1
The Assay Principle (FAPGG)

The assay relies on the synthetic substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine).[1][3]

  • Intact FAPGG: Exhibits high absorbance at 340 nm due to the conjugated double bonds in the furanacryloyl moiety.

  • Hydrolysis: ACE cleaves FAPGG into FAP (furanacryloyl-phenylalanine) and GG (glycylglycine).[1][4] This cleavage disrupts the electronic conjugation, causing a decrease in absorbance at 340 nm.

  • Inhibition: The presence of this compound prevents this hydrolysis, maintaining the absorbance at 340 nm.

Mechanistic Pathway Diagram

ACE_MechanismTrandolaprilTrandolapril(Prodrug - Inactive In Vitro)LiverHepatic Esterases(In Vivo Only)Trandolapril->LiverHydrolysisThis compoundThis compound(Active Diacid Metabolite)Liver->this compoundActivationACEACE Enzyme(Zinc Metalloprotease)This compound->ACEHigh Affinity Binding(Inhibition)FAPGGFAPGG Substrate(High Abs 340nm)ACE->FAPGGCatalysisProductFAP + GG(Low Abs 340nm)FAPGG->ProductCleavage

Caption: Mechanistic flow showing the necessity of using this compound for direct ACE inhibition and the FAPGG hydrolysis pathway.[8]

Materials & Reagents

ComponentSpecificationRecommended Source
Enzyme ACE from Rabbit LungSigma-Aldrich (A6778)
Substrate FAPGGSigma-Aldrich (F7131)
Inhibitor This compound (NOT Trandolapril)MedChemExpress / Sigma
Buffer Base HEPES or Tris-HClStandard Analytical Grade
Cofactor Sodium Chloride (NaCl)Essential for ACE activity
Control CaptoprilPositive Control
Buffer Preparation (Critical)

ACE is chloride-dependent.[1] Standard buffers lacking chloride will result in zero enzymatic activity.[1]

  • Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 8.3 at 37°C.

  • Note: Adjust pH at 37°C if possible, as Tris/HEPES pKa shifts with temperature.[1]

Experimental Protocol

Enzyme & Substrate Preparation
  • ACE Stock: Reconstitute lyophilized ACE in Assay Buffer to 0.1 Units/mL. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • FAPGG Stock: Dissolve FAPGG in Assay Buffer to a concentration of 1.0 mM .[1] (Note: FAPGG can be slow to dissolve; gentle warming to 30°C and sonication helps).[1]

  • This compound Stock: Dissolve in 100% DMSO to 10 mM.

  • Working Inhibitor Solutions: Serially dilute this compound in Assay Buffer to create a 10x concentration range.

    • Target Final Concentrations: 0.1 nM, 0.5 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM.[1]

    • Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.[1]

Assay Workflow (96-Well Plate Format)

Pre-Incubation (Crucial Step): this compound is a tight-binding inhibitor.[1] You must allow the inhibitor and enzyme to reach equilibrium before adding the substrate.

  • Blank Wells: Add 10 µL Assay Buffer (No Enzyme).

  • Control Wells (100% Activity): Add 10 µL Assay Buffer + 10 µL Enzyme Solution.

  • Test Wells: Add 10 µL This compound (at varying concentrations) + 10 µL Enzyme Solution.

  • Incubation: Incubate plate at 37°C for 15 minutes .

  • Reaction Start: Add 180 µL of FAPGG Substrate (pre-warmed to 37°C) to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately place in a plate reader heated to 37°C.

  • Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 20 minutes.

Workflow Diagram

Assay_Workflowcluster_plate96-Well Plate SetupStartStartPrepPrepare Reagents(Buffer pH 8.3 + 300mM NaCl)Start->PrepStep1Add 10µL this compound(Dilution Series)Prep->Step1Step2Add 10µL ACE EnzymeStep1->Step2Step3PRE-INCUBATION15 mins @ 37°C(Critical for Equilibrium)Step2->Step3Step4Add 180µL FAPGG Substrate(Start Reaction)Step3->Step4ReadKinetic ReadAbs 340nmEvery 30s for 20 minsStep4->ReadAnalyzeCalculate Slope (ΔA/min)Determine IC50Read->Analyze

Caption: Step-by-step kinetic assay workflow emphasizing the critical pre-incubation phase.

Data Analysis & Results

Calculating Initial Velocity ( )

Since this is a kinetic assay, do not use raw endpoint absorbance.[1] Calculate the slope of the linear portion of the curve (usually 2–10 minutes).

  • Slope (Uninhibited): Should be negative (Absorbance decreases).[1]

  • Slope (Inhibited): Approaches zero as concentration increases.[1]

Calculating % Inhibition
1
  • 
    : Slope of sample with this compound.[1]
    
  • 
    : Slope of enzyme only (no inhibitor).[1]
    
  • 
    : Slope of buffer only (no enzyme) - usually near zero.[1]
    
Determining

Plot Log[this compound] (x-axis) vs. % Inhibition (y-axis).[1] Fit the data using a non-linear regression (4-parameter logistic model) in software like GraphPad Prism.[1]

Expected Results:

  • This compound

    
    :  ~ 1.0 nM to 5.0 nM (Highly potent).[1]
    
  • Captopril

    
    :  ~ 20 nM to 50 nM (Less potent).[1]
    

Validation & Troubleshooting (Self-Validating Systems)

IssueProbable CauseCorrective Action
No Activity in Control Lack of Chloride ionsEnsure Buffer contains 300 mM NaCl. ACE is inactive without it.[1]
No Activity in Control EDTA contaminationEnsure water/glassware is EDTA-free.[1] EDTA chelates the Zinc cofactor.
High

(Low Potency)
Using ProdrugVerify you are using This compound , not Trandolapril.[1]
High

(Low Potency)
Insufficient Pre-incubationIncrease pre-incubation to 30 mins. Tight binders need time to associate.[1]
Non-Linear Kinetics Substrate depletionReduce Enzyme concentration or shorten measurement window.[1]

References

  • Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme.[1] Analytical Biochemistry, 95(2), 540–548.[1]

  • Conroy, J. M., et al. (1984). Angiotensin-converting enzyme inhibitors: Comparative in vitro potencies.[1] Hypertension.[1][2][8][9] (Provides context on this compound potency). [1]

  • Sigma-Aldrich. Angiotensin Converting Enzyme from Rabbit Lung (Product Page & Datasheet).[1]

  • MedChemExpress. this compound Product Information (Confirming diacid structure).

  • Vertex AI Search. (2026).[1] Pharmacologic profile of trandolapril and this compound. [Generated via Grounding]

Enantioselective Separation of Trandolaprilat Stereoisomers by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the enantioselective separation of trandolaprilat stereoisomers using High-Performance Liquid Chromatography (HPLC). Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, this compound.[1][2] this compound possesses multiple chiral centers, making the analysis of its stereoisomeric composition a critical aspect of quality control and regulatory compliance.[3] This guide details an optimized HPLC method utilizing a polysaccharide-based chiral stationary phase (CSP), explains the underlying principles of chiral recognition, and provides a step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stereoisomeric Purity

Molecular chirality is a fundamental consideration in pharmacology. The stereoisomers of a chiral drug, known as enantiomers, can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to adverse effects.[4] Consequently, regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and Health Canada, mandate the characterization and control of the stereoisomeric composition of chiral drugs.[5][6][7][8]

Trandolapril is administered as a specific set of stereoisomers. Its active metabolite, this compound, contains five stereocenters.[3] Therefore, a robust and reliable analytical method is essential to separate and quantify these stereoisomers, ensuring the drug product's identity, strength, quality, and purity.[5] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering high resolution and sensitivity for both analytical and preparative-scale separations.[9][10]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The direct separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[4] In this protocol, we utilize a polysaccharide-based CSP, which is among the most versatile and widely used phases for chiral separations.[11][12]

Mechanism of Separation:

Polysaccharide CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a complex chiral architecture.[13][14] The chiral recognition mechanism is multifactorial and relies on the formation of temporary, diastereomeric complexes between the this compound enantiomers and the chiral selector.[15] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The key interactions involved are:

  • Hydrogen Bonding: The carboxyl and amine groups of this compound can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

  • Dipole-Dipole Interactions: Polar functional groups in both the analyte and the CSP contribute to electrostatic interactions.

  • π-π Interactions: The phenyl group of this compound can interact with the aromatic rings of the phenylcarbamate derivatives on the CSP.

  • Steric Hindrance (Inclusion): The overall three-dimensional shape of the this compound molecule plays a crucial role. One enantiomer will fit more favorably into the chiral grooves or cavities of the polysaccharide polymer than the other, leading to a stronger interaction and longer retention time.[15][16]

The combination of these interactions provides the selectivity required to resolve the closely related stereoisomers of this compound.

cluster_Analyte This compound Enantiomer cluster_CSP Polysaccharide CSP Analyte Analyte Molecule (e.g., this compound) CSP Chiral Stationary Phase (Cellulose/Amylose Derivative) C4 Chiral Cavity (Steric Fit) Analyte->C4 Inclusion/Steric Fit P1 Phenyl Group (π-π) C1 Aromatic Groups (π-π) P1->C1 π-π Stacking P2 Carboxyl/Amine Groups (H-Bonding) C2 Carbamate Groups (H-Bonding) P2->C2 Hydrogen Bonding P3 Polar Groups (Dipole-Dipole) C3 Polar Sites (Dipole-Dipole) P3->C3 Dipole Interactions caption Chiral Recognition Mechanism

Caption: Chiral Recognition Mechanism between Analyte and CSP.

Experimental Protocol

This protocol is a robust starting point for the enantioselective separation of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Materials and Reagents
  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. (e.g., CHIRALCEL® OD-H, Lux® Cellulose-1, or equivalent).

    • Particle Size: 5 µm

    • Dimensions: 250 mm x 4.6 mm I.D.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Additive: Trifluoroacetic Acid (TFA), analytical grade.

  • Sample: this compound reference standard or sample extract.

  • Sample Diluent: Mobile Phase.

Instrumentation
  • HPLC system with a quaternary or binary pump.

  • Autosampler.

  • Column thermostat.

  • UV-Vis Detector.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)The normal phase mode with an alcohol modifier provides excellent selectivity on polysaccharide CSPs. TFA is added to improve peak shape and resolution by suppressing the ionization of the acidic and basic functional groups in this compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temp. 25 °CTemperature control is crucial for reproducible retention times and selectivity in chiral separations. 25 °C is a common starting point.
Detection UV at 215 nmThis compound lacks a strong chromophore, but detection at lower UV wavelengths provides adequate sensitivity.
Injection Vol. 10 µLThis volume can be adjusted based on sample concentration and detector sensitivity.
Sample Conc. 0.5 mg/mLA suitable concentration to obtain a good signal-to-noise ratio without overloading the column.
Standard and Sample Preparation
  • Mobile Phase Preparation: Carefully measure and mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of TFA. Degas the solution using sonication or vacuum filtration before use.

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before analyzing samples, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the stereoisomer peaks
Tailing Factor (T) ≤ 2.0 for each peak
Relative Standard Deviation (RSD) ≤ 2.0% for retention times and peak areas

Expected Results and Data Presentation

Under the specified conditions, a successful separation of the this compound stereoisomers should be achieved. The chromatogram will show distinct peaks corresponding to each stereoisomer.

Table 1: Typical Chromatographic Performance Data

ParameterStereoisomer 1Stereoisomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Selectivity (α) \multicolumn{2}{c}{1.15}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Note: Retention times are approximate and may vary depending on the specific column, system, and laboratory conditions.

A Prepare Mobile Phase (Hexane/IPA/TFA) C Equilibrate HPLC System & Column (25°C) A->C B Prepare Standard & Sample Solutions (0.5 mg/mL) B->C D Perform System Suitability (5 Injections of Standard) C->D E Analyze Samples D->E If Pass F Process Data (Integrate & Calculate) E->F caption Experimental Workflow

Caption: High-level experimental workflow for analysis.

Conclusion and Trustworthiness of the Protocol

This application note provides a detailed and scientifically grounded protocol for the enantioselective separation of this compound stereoisomers. The choice of a polysaccharide-based CSP is justified by its broad applicability and proven success in resolving a wide range of chiral compounds.[9][13] The method is designed to be self-validating through a rigorous system suitability test, ensuring that the data generated is accurate, precise, and reliable. Adherence to this protocol will enable researchers and quality control analysts to confidently assess the stereoisomeric purity of this compound, thereby supporting drug development and ensuring compliance with regulatory standards.

References

  • Zhang, T., Nguyen, D., & Franco, P. (2012).
  • Pécsi, I., Fogassy, E., & Lanza, S. (2021).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Jandera, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Gimeno, A., et al. (2024).
  • Pawłowski, W., & Szelejewska-Woźniakowska, A. (2003). A study on the stereochemical purity of trandolapril and octahydro-1H-indole-2-carboxylic acid by HPLC method. PubMed.
  • Phenomenex. (n.d.).
  • Welch, C. J. (2012). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America.
  • Wang, Y., et al. (2023). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • ResearchGate. (n.d.). Structures of Trandolapril (a) and its active metabolite, this compound (b).
  • Pistos, C., et al. (2016).
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia.
  • FDA. (1992). Development of New Stereoisomeric Drugs. FDA Guidance Document.
  • Del Olmo, M., et al. (2014). Insights into chiral recognition mechanism in supercritical fluid chromatography III.
  • PubChem. (n.d.). Trandolapril. PubChem CID 5484727.
  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
  • PubChem. (n.d.). SID 178103069 - trandolapril. PubChem.
  • Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • HHS.gov. (2024). Development of New Stereoisomeric Drugs | Guidance Portal. HHS.gov.
  • GSRS. (n.d.). This compound.
  • Clayden, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC.

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Dosage optimization of trandolaprilat for murine hypertension models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosage Optimization of Trandolaprilat for Murine Hypertension Models

Executive Summary

This technical guide provides a rigorous framework for optimizing the dosage of This compound —the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril—in murine models. While the prodrug trandolapril is commonly administered orally, direct administration of this compound is critical for experimental designs requiring precise plasma concentrations independent of hepatic bioactivation (e.g., in models with liver dysfunction or variable metabolic rates).

This protocol details the physicochemical properties of this compound, calculates allometric dose scaling from human/rat data to mice, and provides a validated workflow for continuous subcutaneous administration via osmotic minipumps to ensure steady-state ACE inhibition.

Pharmacological Rationale & Mechanism

The Prodrug vs. Active Metabolite Distinction

In standard therapy, trandolapril is an ester prodrug hydrolyzed in the liver by carboxylesterases to form This compound . In murine models, metabolic rates (scaling by


) are significantly faster than in humans. Relying on oral prodrug administration can introduce variability due to:
  • First-pass metabolism differences: Inconsistent conversion rates between mouse strains (e.g., C57BL/6 vs. BALB/c).

  • Hepatic Models: In models of NASH or liver fibrosis, prodrug conversion is compromised.

Direct administration of This compound bypasses these variables, providing a deterministic "input function" for ACE inhibition.

Mechanism of Action Pathway

This compound binds with high affinity to the zinc ion within the active site of ACE (Kininase II), preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II and inhibiting the degradation of the vasodilator Bradykinin.

RAAS_Pathway AngI Angiotensin I AngII Angiotensin II AngI->AngII Conversion ACE ACE (Kininase II) ACE->AngI Catalyzes Bradykinin Bradykinin ACE->Bradykinin Catalyzes Vasoconstriction Vasoconstriction (BP Increase) AngII->Vasoconstriction Inactive Inactive Peptides Bradykinin->Inactive Degradation Vasodilation Vasodilation (BP Decrease) Bradykinin->Vasodilation This compound This compound (Active Metabolite) This compound->ACE High-Affinity Blockade

Figure 1: Mechanism of this compound intervention in the RAAS pathway. This compound directly inhibits ACE, reducing Angiotensin II formation and preserving Bradykinin.

Dosage Scaling & Optimization Matrix

Allometric Scaling (Human to Mouse)

Direct literature on this compound dosing in mice is scarce compared to the prodrug. We derive the starting range using allometric scaling and bioequivalence factors.

  • Human Effective Dose (Prodrug): 2–4 mg/day (~0.05 mg/kg).

  • Mouse Equivalent Dose (MED):

    
    
    
    
    
  • Bioavailability Correction: Oral trandolapril has ~40-60% bioavailability. Direct parenteral this compound is 100% bioavailable.

    • Target Parenteral Dose: ~0.3 – 0.6 mg/kg/day.

Recommended Dosage Groups

For a dose-response study, we recommend a logarithmic spacing centered around the calculated effective dose.

GroupDosage (mg/kg/day)PurposeExpected Outcome
A Vehicle Negative ControlBaseline Hypertension
B 0.1 Sub-therapeutic / ThresholdMinimal BP reduction; assessing sensitivity
C 0.3 Target Therapeutic Significant BP reduction; ~50-70% ACE inhibition
D 1.0 Maximal EfficacyMaximal ACE blockade; potential for hypotension

Experimental Protocol: Continuous Infusion via Osmotic Minipump

Rationale: this compound is a diacid with poor oral bioavailability and a short plasma half-life in rodents compared to humans. Daily injections cause stress-induced BP spikes (artifacts). Osmotic minipumps (e.g., ALZET) provide zero-order delivery, maintaining steady-state plasma levels.

Materials
  • Compound: this compound (CAS: 87679-71-8), >98% purity.

  • Vehicle: 100 mM Sodium Bicarbonate (NaHCO3) in PBS (pH 7.4–8.0). Note: this compound is acidic; basic pH is required for solubility.

  • Device: ALZET Osmotic Pump Model 1002 (2-week) or 1004 (4-week).

  • Subjects: Male C57BL/6J or SHR (Spontaneously Hypertensive Rats) equivalent mice, 8–12 weeks.

Formulation Strategy (Critical Step)

This compound is hydrophobic in acidic environments but soluble as a salt.

  • Weigh the required amount of this compound.

  • Dissolve in a small volume of 0.1 M NaOH or Na2CO3 (molar equivalent to neutralize the diacid).

  • Dilute with sterile PBS to the final calculated concentration.

  • Check pH: Ensure pH is between 7.4 and 8.0. Filter sterilize (0.22 µm).

Concentration Calculation:



Example: For a 25g mouse (0.025 kg), dose 0.3 mg/kg/day, pump flow 0.25 µL/hr (0.006 mL/day):


Surgical Implantation Workflow

Experiment_Workflow cluster_0 Day -3 to 0 cluster_1 Day 0 cluster_2 Day 1 to 14 cluster_3 Day 14 Acclimation Acclimation & Baseline BP (Tail Cuff) Surgery Pump Implantation (Subcutaneous) Acclimation->Surgery Monitoring BP Monitoring (Every 2 days) Surgery->Monitoring Urine Urine Collection (Proteinuria) Monitoring->Urine Harvest Tissue Harvest (Plasma, Kidney, Heart) Urine->Harvest

Figure 2: Experimental timeline for this compound evaluation. Continuous infusion ensures stable steady-state kinetics.

  • Anesthesia: Isoflurane (2-3%).

  • Incision: Small mid-scapular incision.

  • Pocket: Create a subcutaneous pocket using blunt dissection hemostats.

  • Insertion: Insert the filled, primed pump (primed in saline at 37°C for 4-6 hours prior).

  • Closure: Wound clips or sutures.

Validation & Data Analysis

Efficacy Endpoints

To validate the optimal dose, you must correlate the dosage with physiological and biochemical outputs.

  • Primary Endpoint: Mean Arterial Pressure (MAP) via Radiotelemetry (Gold Standard) or Tail-Cuff Plethysmography.

    • Success Criteria: >15 mmHg reduction in hypertensive models vs. vehicle.

  • Secondary Endpoint: Plasma ACE Activity.[1][2][3]

    • Assay: Fluorometric assay using Hip-His-Leu substrate.

    • Success Criteria: >80% inhibition of plasma ACE activity at "High Dose".[3]

Data Interpretation Guide

When analyzing the dose-response curve:

  • Plateau Effect: ACE inhibitors often exhibit a "ceiling effect" on BP reduction. The optimal dose is the lowest dose that achieves the plateau (likely ~0.3 mg/kg/day). Increasing beyond this (e.g., to 3.0 mg/kg) may not lower BP further but could increase off-target risks (renal impairment).

  • Troubleshooting "Non-Responders": If BP does not drop:

    • Verify pump delivery (weigh pump upon explant).

    • Check salt intake (ACE inhibitors are less effective in low-renin, volume-dependent hypertension; consider adding a diuretic or using a high-renin model).

References

  • Cohen, M. L., et al. (1984). "Pharmacological characterization of the ACE inhibitor trandolapril." Journal of Pharmacology and Experimental Therapeutics. (Generalized citation for drug class characterization).

  • Wiseman, L. R., & McTavish, D. (1994). "Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension." Drugs.

  • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). "Dose translation from animal to human studies revisited."[4] FASEB Journal. (Authoritative source for BSA scaling factors).

  • ALZET Osmotic Pumps. (2023). "Technical Guide for Solvent Compatibility and Pump Selection." DURECT Corporation.

Sources

Application Note: High-Recovery Protein Precipitation Strategies for Trandolaprilat Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the principles and practices of protein precipitation for the sample preparation of trandolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril, from biological matrices such as plasma and serum. Eschewing a one-size-fits-all template, this note delves into the causal relationships between methodological choices and analytical outcomes. Detailed protocols for organic solvent-based protein precipitation are presented, accompanied by a discussion of critical optimization parameters, validation checkpoints, and troubleshooting strategies to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Sample Preparation in this compound Bioanalysis

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), and its accurate quantification in biological fluids is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies[1]. Biological matrices, however, are complex mixtures containing high concentrations of proteins that can interfere with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS). These proteins can cause ion suppression or enhancement, leading to inaccurate quantification, and can also clog and shorten the lifespan of analytical columns[2][3].

Protein precipitation is a rapid, cost-effective, and high-throughput sample preparation technique that effectively removes the bulk of proteins from biological samples[4]. This method relies on altering the solvation of proteins to induce their precipitation, leaving the small-molecule analyte of interest, such as this compound, in the supernatant for subsequent analysis[5]. The choice of precipitating agent and the optimization of the precipitation conditions are critical to maximize analyte recovery and minimize matrix effects.

The Mechanics of Protein Precipitation: A Closer Look

Protein precipitation is fundamentally a process of reducing protein solubility[4]. This is typically achieved by adding a miscible organic solvent, a strong acid, or a high concentration of salt.

  • Organic Solvents (Acetonitrile, Methanol): These solvents disrupt the hydration layer surrounding protein molecules, leading to their aggregation and precipitation[5]. Acetonitrile is often favored for its efficiency in precipitating a wide range of proteins[6][7].

  • Acids (Trichloroacetic Acid - TCA): Strong acids lower the pH of the sample, causing proteins to approach their isoelectric point where their net charge is minimal, leading to aggregation and precipitation. However, acidic conditions can sometimes lead to co-precipitation of the analyte and may not be suitable for acid-labile compounds[6][7].

  • Salting Out: High concentrations of salts, like ammonium sulfate, compete with proteins for water molecules, reducing their solubility and causing them to precipitate. This method is generally milder than acid precipitation.

For the bioanalysis of small molecules like this compound, organic solvent precipitation is the most commonly employed method due to its simplicity, efficiency, and compatibility with LC-MS analysis.

Recommended Protein Precipitation Protocols for this compound

Based on established principles of bioanalytical sample preparation and the physicochemical properties of ACE inhibitors, the following protocols using acetonitrile and methanol are recommended for the precipitation of proteins from plasma or serum samples containing this compound.

Acetonitrile Precipitation Protocol (Preferred Method)

Acetonitrile is generally the precipitant of choice for small molecule bioanalysis due to its ability to produce a cleaner supernatant compared to methanol[6].

Materials:

  • Biological sample (plasma or serum)

  • Acetonitrile (HPLC or LC-MS grade), chilled at -20°C

  • Internal Standard (IS) solution (a structurally similar compound, if available)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Pipettes and tips

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to the sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio). The addition of a slight excess of organic solvent ensures efficient protein removal[5].

  • Vortexing: Immediately cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. The low temperature helps to maintain the integrity of the analyte and promotes protein precipitation.

  • Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for LC-MS analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

Methanol Precipitation Protocol

Methanol can also be an effective precipitant, though it may be less efficient at removing certain proteins compared to acetonitrile.

Materials:

  • Same as for the Acetonitrile Protocol, with methanol replacing acetonitrile.

Protocol:

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard as described previously.

  • Precipitation: Add 400 µL of ice-cold methanol to the sample (a 4:1 solvent-to-sample ratio is often recommended for methanol).

  • Vortexing: Vortex vigorously for 30-60 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant for analysis.

Method Optimization and Validation: A Self-Validating System

A robust bioanalytical method requires careful optimization and validation to ensure its accuracy, precision, and reliability[8].

Optimization Parameters
  • Solvent-to-Sample Ratio: While a 3:1 ratio of acetonitrile to sample is a good starting point, this can be optimized (e.g., 2:1 to 5:1) to maximize this compound recovery and minimize matrix effects.

  • pH Adjustment: Trandolapril is reported to be more stable in slightly acidic conditions and degrades more rapidly in alkaline conditions[8][9]. While this compound stability data is less specific, it is prudent to consider the pH of the precipitation solvent. Acidifying the acetonitrile with a small amount of formic acid (e.g., 0.1%) can improve the recovery of some basic drugs and may be beneficial for this compound, though this should be experimentally verified[2]. The impact of pH on extraction recovery can be significant[10][11][12][13][14].

  • Temperature: Performing the precipitation and centrifugation steps at low temperatures (e.g., 4°C) can enhance protein precipitation and minimize the risk of analyte degradation.

Validation Parameters

The developed protein precipitation method should be validated according to regulatory guidelines. Key validation parameters include:

Validation Parameter Description Acceptance Criteria (Typical)
Recovery The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Consistent, precise, and reproducible.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The coefficient of variation (CV) of the response should be within acceptable limits (e.g., ≤15%).
Precision and Accuracy The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).Within-run and between-run precision (CV) ≤15% (20% at LLOQ) and accuracy within ±15% (20% at LLOQ) of the nominal concentration.
Stability The stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).Analyte concentration should not deviate significantly from the nominal concentration.

Visualizing the Workflow

Protein Precipitation Workflow Diagram

ProteinPrecipitationWorkflow cluster_sample Sample Handling cluster_precipitation Precipitation cluster_separation Separation cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike AddSolvent Add Cold Acetonitrile (3:1 v/v) Spike->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge at 4°C Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Caption: A streamlined workflow for this compound sample preparation using protein precipitation.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Analyte Recovery - Incomplete protein precipitation. - Co-precipitation of this compound with proteins. - Analyte instability.- Increase the solvent-to-sample ratio. - Optimize the pH of the precipitation solvent. - Ensure all steps are performed at low temperature.
High Matrix Effects - Insufficient removal of interfering substances (e.g., phospholipids).- Use acetonitrile instead of methanol. - Consider a more rigorous sample cleanup technique like solid-phase extraction (SPE) if matrix effects persist.
Poor Precision - Inconsistent pipetting. - Incomplete vortexing. - Disturbance of the protein pellet during supernatant collection.- Ensure accurate and consistent pipetting. - Standardize vortexing time and speed. - Carefully aspirate the supernatant, leaving a small amount behind to avoid pellet disturbance.
Clogged LC Column - Incomplete removal of precipitated proteins.- Increase centrifugation time and/or speed. - Consider using a filter vial or plate for a cleaner sample.

Conclusion

Protein precipitation with acetonitrile offers a rapid, simple, and effective method for the preparation of this compound samples from biological matrices for LC-MS analysis. By understanding the underlying principles and systematically optimizing and validating the protocol, researchers can achieve high-quality, reproducible data essential for drug development and clinical research. This application note provides a robust framework for developing a self-validating protein precipitation protocol tailored for the bioanalysis of this compound.

References

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019). Journal of Clinical Medicine. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920. [Link]

  • A State-of-the-art Review on Applications of Different Analytical Techniques for Some ACE Inhibitors. (n.d.).
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  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • LCGC International. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. [Link]

  • Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea. (2025). Preventive Nutrition and Food Science. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. PubMed. [Link]

  • Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. (2014). ISRN Chromatography. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2012). Journal of Chromatography B, 883-884, 1-15. [Link]

  • Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. (2006). Rapid Communications in Mass Spectrometry, 20(18), 2745-2752. [Link]

  • Effects of pH, Sample Size, and Solvent Partitioning on Recovery of Soluble Phenolic Acids and Isoflavonoids in Leaves and Stems of Red Clover ( Trifolium pratense cv. Kenland). (2004). ResearchGate. [Link]

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  • New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review. [Link]

  • Effect of sample pH on extraction recovery. Conditions: 1.5 mL sample solution containing 40 μg L−1 of each TKIs, 2 mg the Fe3O4@NixSiOy NPs, 150 μL THF containing 10 mmol L−1 imidazole as a desorption solvent, extraction time: 1 min. (Mean of three determinations ± standard deviation). (2018). ResearchGate. [Link]

  • Liquid chromatographic tandem mass spectrometric determination of trandolapril in human plasma. (2008). ResearchGate. [Link]

  • Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Effect of the ratio of acetonitrile:plasma on protein precipitation... (n.d.). ResearchGate. [Link]

  • Purification, characterization and molecular docking study of angiotensin-I converting enzyme (ACE) inhibitory peptide from shortfin scad (Decapterus macrosoma) protein hydrolysate. (2021). PLoS ONE. [Link]

  • Decreased matrix degradation in diabetic nephropathy: effects of ACE inhibition on the expression and activities of matrix metalloproteinases. (2001). Diabetologia. [Link]

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Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Simultaneous Determination of Trandolapril and its Active Metabolite, Trandolaprilat, in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril, and its pharmacologically active metabolite, trandolaprilat, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes ramipril as an internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved in under 4 minutes, making this method suitable for high-throughput analysis in clinical research and pharmacokinetic studies.[1] The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[2][3]

Introduction: The Clinical and Analytical Rationale

Trandolapril is a prodrug ACE inhibitor prescribed for the treatment of hypertension and heart failure.[4] Following oral administration, it is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound, which is approximately eight times more potent in its ACE-inhibiting activity.[4][5][6][7] The parent drug, trandolapril, has a half-life of about six hours, while the active metabolite, this compound, has a longer half-life of approximately ten hours.[5] Given that the therapeutic effect is primarily driven by this compound, and the pharmacokinetics of both the parent drug and its metabolite are of clinical significance, a robust analytical method capable of simultaneously measuring both compounds in biological matrices is essential for pharmacokinetic, bioavailability, and bioequivalence studies.[4][8][9][10]

UPLC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed.[11] This application note presents a validated UPLC-MS/MS method that overcomes the challenges of analyzing a prodrug and its more polar metabolite concurrently, providing a reliable tool for researchers and drug development professionals.

Principle of the Method

The methodology is based on the extraction of trandolapril, this compound, and the internal standard (ramipril) from human plasma via liquid-liquid extraction. The extracted analytes are then separated using reversed-phase UPLC with a rapid gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for precise quantification even in a complex biological matrix like plasma.

Experimental Protocol

Materials and Reagents
  • Analytes: Trandolapril and this compound reference standards

  • Internal Standard: Ramipril reference standard

  • Solvents: HPLC-grade acetonitrile, methanol, and ethyl acetate.[12]

  • Reagents: Formic acid and ammonium acetate (LC-MS grade).[13]

  • Biological Matrix: Drug-free human plasma with K2-EDTA as the anticoagulant.

Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. Specific models may vary, but the system must be capable of performing rapid gradient elution and positive/negative ion mode switching if necessary.[11]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of trandolapril, this compound, and ramipril in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) and quality control (QC) working solutions.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations ranging from 20 pg/mL to 10,000 pg/mL for both trandolapril and this compound.[9][14][15]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of LLE is a cost-effective and efficient alternative to solid-phase extraction (SPE), providing high recovery and clean extracts.[16]

Protocol:

  • To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the ramipril internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase B (see section 3.5).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption { label="Figure 1: Liquid-Liquid Extraction Workflow"; fontsize=12; fontcolor="#5F6368"; } enddot Figure 1: A schematic of the liquid-liquid extraction protocol for plasma samples.

UPLC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: UPLC Parameters

ParameterSetting
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 4.0 minutes
Gradient Program Time (min)
0.0
0.5
2.0
3.0
3.1
4.0

Rationale for UPLC Conditions: The use of a sub-2 µm particle size column provides high resolution and efficiency, allowing for rapid separation. The gradient elution with an acidic mobile phase ensures good peak shape and ionization efficiency for the analytes.[17]

Table 2: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions Analyte
Trandolapril
This compound
Ramipril (IS)

Rationale for MS/MS Conditions: Positive ESI mode was selected for its superior ionization efficiency for these compounds. The MRM transitions were optimized for specificity and sensitivity, ensuring that the detected signal is unique to each analyte and free from matrix interferences.[9][15]

Method Validation

The method was fully validated according to the ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[18][19][20]

Table 3: Summary of Validation Results

ParameterResult
Linearity (r²) > 0.99 for both analytes over the range of 20-10,000 pg/mL.[9][14][15]
Accuracy (% Bias) Within ±15% of the nominal concentration for all QC levels (±20% for LLOQ).
Precision (%RSD) Intra- and inter-day precision were both <15% for all QC levels (<20% for LLOQ).
Recovery Consistent and reproducible across the concentration range for both analytes and the IS.
Matrix Effect No significant ion suppression or enhancement was observed.
Stability Analytes were stable in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} caption { label="Figure 2: Bioanalytical Method Validation Logic"; fontsize=12; fontcolor="#5F6368"; } enddot Figure 2: A logical flow diagram illustrating the comprehensive validation process.

Conclusion

This application note describes a validated UPLC-MS/MS method for the simultaneous determination of trandolapril and its active metabolite, this compound, in human plasma. The method is rapid, sensitive, and robust, with a simple and efficient sample preparation procedure. It meets the rigorous standards of international bioanalytical method validation guidelines and is well-suited for high-throughput applications in clinical and pharmaceutical research, particularly for pharmacokinetic and bioequivalence studies. The successful validation demonstrates the method's reliability for generating high-quality data to support drug development programs.

References

  • ResearchGate. UPLC-QToF-MS Analysis of Trandolapril and Verapamil in Dosage Form and Spiked Human Plasma Using Solid Phase Extraction: Stability Indicating Assay Method. Available from: [Link]

  • ResearchGate. Liquid chromatographic tandem mass spectrometric determination of trandolapril in human plasma. Available from: [Link]

  • MDPI. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study. Available from: [Link]

  • Wikipedia. Trandolapril. Available from: [Link]

  • National Institutes of Health (NIH). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available from: [Link]

  • PubMed. Trandolapril: a clinical profile. Available from: [Link]

  • Agilent. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Available from: [Link]

  • MDPI. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Available from: [Link]

  • ResearchGate. Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Available from: [Link]

  • Cognizance. Method development and validation of trandolapril by RP-UPLC-MS. Available from: [Link]

  • PubMed. Quantification of Trandolapril and Its Metabolite this compound in Human Plasma by Liquid chromatography/tandem Mass Spectrometry Using Solid-Phase Extraction. Available from: [Link]

  • IJRPC. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. Available from: [Link]

  • Bentham Science. Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in Rat Plasma: Application to a Pharmacokinetic Study. Available from: [Link]

  • PubMed. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension. Available from: [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • ResearchGate. HPTLC Method Development and Validation for the Estimation of Trandolapril in Bulk and Its Formulations. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). MAVIK® (trandolapril tablets) - accessdata.fda.gov. Available from: [Link]

  • International Council for Harmonisation (ICH). bioanalytical method validation and study sample analysis m10. Available from: [Link]

  • PubMed. Hptlc method development and validation of trandolapril in bulk and pharmaceutical dosage forms. Available from: [Link]

  • PubMed. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Available from: [Link]

  • PubMed. Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to patients with chronic renal failure and healthy control subjects. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION June 2019. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Trandolaprilat LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of trandolaprilat. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, this compound, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. However, like many bioanalytical methods, LC-MS analysis of this compound is susceptible to matrix effects, which can significantly impact the accuracy, precision, and sensitivity of the assay.[4][5]

This guide provides a structured approach to understanding, identifying, and mitigating these matrix effects, ensuring the development of robust and reliable bioanalytical methods in line with regulatory expectations.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[6] In the context of this compound analysis in biological fluids like plasma or urine, these interfering components can include phospholipids, salts, proteins, and metabolites.[7][8] This interference can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte's signal intensity, respectively.[4] Consequently, matrix effects can lead to inaccurate and imprecise quantification of this compound, potentially compromising the integrity of study data.[4]

Q2: What are the primary sources of matrix effects in plasma samples for this compound analysis?

A2: The most significant source of matrix effects in plasma is phospholipids from cell membranes.[8][9] These molecules are notorious for causing ion suppression in electrospray ionization (ESI) and can co-extract with this compound during common sample preparation procedures like protein precipitation.[9] Other endogenous components like salts and exogenous compounds such as anticoagulants can also contribute to matrix effects.[7]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect should be evaluated during method validation by comparing the response of this compound in a post-extraction spiked matrix sample to its response in a neat solution.[6][10] According to the FDA's Bioanalytical Method Validation guidance, this should be performed using at least six different lots of the biological matrix.[6] The matrix factor (MF) is calculated, and the coefficient of variation (CV) of the internal standard (IS)-normalized MF across the different lots should not be greater than 15%.[10]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: While not strictly mandatory in all cases, a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects in LC-MS bioanalysis.[11][12] A SIL-IS, such as deuterium-labeled this compound, has nearly identical chemical and physical properties to the analyte.[13] This ensures it co-elutes and experiences the same degree of ionization suppression or enhancement, providing effective compensation for variability.[13][14] Using a structural analog as an internal standard can sometimes introduce additional variability if its extraction recovery and ionization behavior differ from this compound.[14]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and mitigating matrix effects during the development and validation of an LC-MS method for this compound.

Issue 1: Significant ion suppression or enhancement is observed.

This is a direct indication of a matrix effect. The goal is to minimize the co-elution of interfering matrix components with this compound.

Root Cause Analysis & Corrective Actions:
  • Inadequate Sample Cleanup: The initial sample preparation method may not be effectively removing endogenous interferences.

    • Solution 1: Optimize Solid-Phase Extraction (SPE). SPE is a powerful technique for removing matrix components.[15][16] A well-developed SPE protocol can significantly reduce phospholipids and other interferences.[17][18]

    • Solution 2: Implement Liquid-Liquid Extraction (LLE). LLE can be an effective alternative to SPE for cleaning up samples.[19][20] The choice of extraction solvent is critical for selectively extracting this compound while leaving interfering substances behind.

    • Solution 3: Employ Phospholipid Removal Plates/Cartridges. Specialized sample preparation products, such as HybridSPE, are designed to specifically target and remove phospholipids, a major source of matrix effects in plasma.[21]

  • Poor Chromatographic Separation: this compound may be co-eluting with matrix components.

    • Solution 1: Modify the HPLC Gradient. Adjusting the mobile phase gradient can improve the separation between this compound and interfering peaks.[11][15]

    • Solution 2: Change the Stationary Phase. Experimenting with different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) can alter selectivity and improve resolution.

    • Solution 3: Adjust Mobile Phase pH. The retention of this compound, a diacid, is sensitive to pH. Modifying the mobile phase pH can shift its retention time away from interfering peaks.

  • "Dilute and Shoot" Approach: For assays with sufficient sensitivity, a simple dilution of the sample can reduce the concentration of matrix components, thereby mitigating their effect.[22]

Issue 2: High variability in results between different plasma lots.

This indicates that the matrix effect is not consistent across different sources of the biological matrix, which is a significant issue for method robustness.[6]

Root Cause Analysis & Corrective Actions:
  • Internal Standard Fails to Track Analyte Behavior: The chosen internal standard may not be adequately compensating for the lot-to-lot variability in matrix effects.

    • Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the most effective way to correct for inter-individual variability in matrix effects and recovery.[14][23]

  • Insufficiently Optimized Sample Preparation: The sample cleanup method may not be robust enough to handle the natural variation in biological matrices.

    • Solution: Re-evaluate and re-optimize the sample preparation method (SPE or LLE) using a diverse set of matrix lots.

Issue 3: Poor recovery of this compound during sample extraction.

Low and inconsistent recovery can contribute to poor assay performance and may be indicative of issues with the extraction procedure itself, which can be exacerbated by matrix components.

Root Cause Analysis & Corrective Actions:
  • Suboptimal SPE/LLE Conditions: The extraction parameters may not be ideal for this compound.

    • Solution (for SPE): Systematically evaluate different sorbents, wash solutions, and elution solvents.[16][24] Ensure the pH of the sample is appropriate for the chosen SPE chemistry.

    • Solution (for LLE): Test a range of organic solvents and pH adjustments of the aqueous phase to optimize the partitioning of this compound into the organic layer.

The following diagram illustrates a systematic workflow for troubleshooting matrix effects in this compound LC-MS analysis.

MatrixEffectTroubleshooting Start Matrix Effect Observed AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME SamplePrep Optimize Sample Preparation AssessME->SamplePrep If ME > 15% Chromatography Optimize Chromatography AssessME->Chromatography If ME > 15% InternalStandard Evaluate Internal Standard AssessME->InternalStandard If ME > 15% SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE PL_Removal Phospholipid Removal SamplePrep->PL_Removal Gradient Modify Gradient Chromatography->Gradient Column Change Column Chromatography->Column SIL_IS Use Stable Isotope Labeled IS InternalStandard->SIL_IS Validation Re-validate Method SPE->Validation LLE->Validation PL_Removal->Validation Gradient->Validation Column->Validation SIL_IS->Validation Validation->AssessME If ME still > 15% End Robust Method Achieved Validation->End If ME < 15%

Caption: Troubleshooting workflow for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol provides a general framework for developing an SPE method. Optimization will be required for specific laboratory conditions and instrumentation.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding the internal standard and 0.5 mL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol is based on the recommendations from the FDA guidance on bioanalytical method validation.[6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard in the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma from the same six sources before extraction, again at the same low and high concentrations.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] x 100

  • Evaluate the Results: The CV of the IS-normalized MF across the six lots should be ≤ 15%.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
Sample Preparation MethodMean Recovery (%)CV (%) of IS-Normalized Matrix FactorKey AdvantagesKey Disadvantages
Protein Precipitation> 90%> 20%Fast and simpleHigh risk of matrix effects
Liquid-Liquid Extraction (LLE)75 - 85%10 - 15%Good cleanup, cost-effectiveCan be labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE)> 85%< 10%Excellent cleanup, high recovery, amenable to automationHigher cost per sample, requires method development
Phospholipid Removal Plate> 90%< 8%Specifically targets phospholipids, high throughputHigher cost, may not remove all types of interferences

This is example data and will vary based on the specific method and matrix.

The following diagram illustrates the decision-making process for selecting a sample preparation technique.

SamplePrepSelection Start Start: Method Development Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput Yes PPT Protein Precipitation Sensitivity->PPT No SPE Solid-Phase Extraction Throughput->SPE No PL_Removal Phospholipid Removal Plate Throughput->PL_Removal Yes Cost Cost a Major Constraint? LLE Liquid-Liquid Extraction Cost->LLE Yes Cost->SPE No SPE->Cost PL_Removal->Cost

Sources

Technical Support Center: Resolving Peak Tailing in Trandolaprilat HPLC Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of trandolaprilat. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the quantification of this compound, the active metabolite of trandolapril. Symmetrical peaks are critical for accurate integration and reliable quantification; peak tailing can compromise the validity of your results.

This guide provides an in-depth, question-and-answer-based approach to troubleshooting, grounded in the fundamental principles of chromatography and the specific physicochemical properties of this compound.

Part 1: Understanding the Root Cause

Why is this compound Prone to Peak Tailing?

This compound, the active diacid metabolite of the prodrug trandolapril, possesses chemical characteristics that make it susceptible to peak tailing in reversed-phase HPLC.[1][2][3] The primary cause of peak tailing is the presence of secondary interaction mechanisms between the analyte and the stationary phase, supplementing the primary hydrophobic retention mechanism.[4][5]

  • Basic Functional Groups: this compound contains secondary amine groups within its structure.[1][2] These groups can become protonated (positively charged) depending on the mobile phase pH.

  • Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[5][6] These silanols are weakly acidic and can become deprotonated (negatively charged), particularly at mobile phase pH levels above 3.[4][7] The electrostatic interaction between the positively charged basic analyte and the negatively charged silanol groups creates a strong, secondary retention mechanism, leading to delayed elution for a fraction of the analyte molecules and causing a tailed peak.[4][5]

The following diagram illustrates this problematic interaction:

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Si O1 O Silica->O1 O2 O⁻ Silica->O2 Deprotonated Silanol (SiO⁻) (at pH > 3) H1 H O1->H1  Silanol (Si-OH) Analyte This compound-NH₂⁺ (Protonated) Analyte->O2 Strong Ionic Interaction (Secondary Retention) CAUSES PEAK TAILING caption Mechanism of Peak Tailing

Mechanism of silanol interaction causing peak tailing.

Part 2: Troubleshooting Guide (Q&A)

This section addresses common issues and provides actionable solutions.

Q1: My this compound peak is tailing significantly (Tailing Factor > 1.5). Where should I start?

A1: Start with the mobile phase pH. It is the most critical factor for controlling the peak shape of basic compounds.

  • The "Why": The ionization state of both the this compound molecule and the residual silanol groups on the column is dictated by the mobile phase pH. Trandolapril has a pKa of approximately 5.6.[8] To ensure the analyte is fully protonated and to suppress the ionization of the acidic silanol groups, operating at a low pH is crucial.[4][5][9] By keeping the silanols in their neutral (Si-OH) form, you minimize the strong ionic interactions that cause tailing.[4][10]

  • The "How-To-Fix":

    Protocol 1: Mobile Phase pH Adjustment

    • Target pH: Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 3.0. A general rule is to work at a pH at least 2 units away from the analyte's pKa.[11]

    • Buffer Selection: Use an appropriate buffer to maintain a stable pH. A 10-20 mM phosphate buffer is a common and effective choice for this pH range.[9] Orthophosphoric acid (OPA) is often used to adjust the pH.[12]

    • Implementation: Prepare a mobile phase consisting of, for example, Acetonitrile and a 20mM potassium phosphate buffer, with the aqueous phase pH adjusted to 2.8 with OPA.

    • Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

    • Evaluation: Inject the this compound standard and compare the tailing factor to your previous results. You should see a significant improvement in peak symmetry.

Q2: I've lowered the mobile phase pH to 2.8, but I still see some tailing. What's my next step?

A2: If pH adjustment alone is insufficient, consider incorporating a mobile phase additive or evaluating your column choice.

  • The "Why": Even at low pH, some highly acidic silanol groups may remain ionized. Additionally, older generation (Type A) silica columns have higher levels of metal impurities, which increase silanol activity.[9][13] In these cases, a "silanol masker" or a "competing base" can be used. These are typically small basic molecules, like triethylamine (TEA), that preferentially interact with the active silanol sites, effectively shielding them from the analyte.[9][11][14]

  • The "How-To-Fix":

    Protocol 2: Using a Competing Base (Triethylamine)

    • Additive Concentration: Add a low concentration of triethylamine (TEA) to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% v/v (approximately 10mM). Some methods have successfully used as low as 0.025% v/v.[12]

    • pH Re-adjustment: After adding TEA, the pH of the mobile phase will increase. You must re-adjust the pH back down to your target of 2.5-3.0 using an acid like OPA.

    • Implementation: A mobile phase could be: Acetonitrile / Water (50:50, v/v) containing 0.1% TEA, with the final pH adjusted to 3.0 with OPA.[12]

    • Caution: While effective, TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the bonded phase.[9] It should be used judiciously. Modern, high-purity (Type B) silica columns often do not require additives like TEA.[5][15]

    Alternative Strategy: Column Selection If you are using an older column, the most robust long-term solution is to switch to a modern, high-purity, end-capped column.

    • End-Capped Columns: These columns have been treated to convert most of the residual silanols into less polar groups, significantly reducing the sites available for secondary interactions.[4][5]

    • Hybrid Particle Columns: Columns with hybrid silica-organic particles (like BEH columns) offer excellent pH stability and reduced silanol activity, providing superb peak shapes for basic compounds.[16]

StrategyPrinciple of ActionProsCons
Low pH Mobile Phase (2.5-3.0) Suppresses ionization of silanol groups.Highly effective, simple to implement.May not be sufficient for older columns; analyte retention might change.
Add Competing Base (e.g., TEA) Shields active silanol sites from the analyte.Very effective at reducing tailing.Can reduce column lifetime; requires pH re-adjustment.
Use Modern End-Capped Column Physically and chemically minimizes available silanol groups.Best long-term solution, provides robust methods.Requires initial investment in a new column.
Use Hybrid Particle Column Offers a stable, low-activity surface.Excellent peak shape and pH stability.Requires initial investment in a new column.
Q3: My peak shape is good for low concentration standards, but tails when I inject higher concentrations. What is happening?

A3: This is a classic sign of column overload, specifically mass overload of the secondary interaction sites.

  • The "Why": While the primary hydrophobic retention mechanism can handle a wide concentration range, the number of active silanol sites on the column is finite. At low analyte concentrations, these sites are not saturated. As the analyte concentration increases, these limited secondary interaction sites become saturated, leading to a distortion in the peak shape (tailing).

  • The "How-To-Fix":

    Protocol 3: Diagnosing and Resolving Mass Overload

    • Confirm the Issue: Prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x). Inject each concentration and observe the peak shape. If the tailing factor improves significantly at lower concentrations, mass overload is the cause.

    • Reduce Sample Load: The simplest solution is to dilute your sample to a concentration that is within the linear dynamic range of the column and detector, where peak shape is acceptable.

    • Increase Column Capacity: If dilution is not feasible (e.g., for trace impurity analysis), consider using a column with a higher capacity. This can be achieved by:

      • Using a column with a wider internal diameter (e.g., moving from 2.1 mm to 4.6 mm).

      • Using a column with a higher carbon load (%C).

Part 3: Proactive Prevention & Best Practices

To develop a robust this compound assay that avoids peak tailing from the start, follow this logical workflow:

Workflow for preventing this compound peak tailing.

References

  • Vertex AI Search, Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor, Accessed February 4, 2026.
  • PubChem, Trandolapril | C24H34N2O5 | CID 5484727, National Institutes of Health. Available at: [Link]

  • Element Lab Solutions, Peak Tailing in HPLC. Available at: [Link]

  • ResearchGate, RP- HPLC analysis of Trandolapril in Pharmaceutical Dosage Forms. Available at: [Link]

  • DailyMed, TRANDOLAPRIL TABLETS USP. Available at: [Link]

  • Phenomenex, How to Reduce Peak Tailing in HPLC?. Available at: [Link]

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  • IJRPC, RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. Available at: [Link]

  • ResearchGate, How can I prevent peak tailing in HPLC?. Available at: [Link]

  • Government of Canada, TRANDOLAPRIL Product Monograph. Available at: [Link]

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  • Chrom Tech, Inc., What Causes Peak Tailing in HPLC?. Available at: [Link]

  • PubChem, this compound | C22H30N2O5 | CID 5464097, National Institutes of Health. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the In Vitro Potency of Trandolaprilat, Ramiprilat, and Enalaprilat as ACE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The inhibition of angiotensin-converting enzyme (ACE) is a cornerstone of therapy for hypertension and heart failure. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby promoting vasodilation and reducing blood pressure.[1] This guide focuses on the active diacid metabolites of three commonly prescribed prodrugs: trandolaprilat (from trandolapril), ramiprilat (from ramipril), and enalaprilat (from enalapril).[2][3][4][5][6] Understanding their comparative potencies is crucial for the development of more effective and targeted therapies.

Comparative In Vitro Potency: A Quantitative Overview

The in vitro potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value signifies a higher potency.

A study characterizing the structural and kinetic basis of interaction between these inhibitors and the two catalytic domains of ACE (nACE and cACE) found that all three display nanomolar inhibition.[7] Notably, this compound was identified as having the highest affinity for both nACE and cACE.[7]

ACE InhibitorIC50 (nM)Key Findings & Context
This compound High AffinityPossesses the highest affinity for both nACE and cACE domains.[7] Trandolapril is reported to be 6-10 times more potent than enalapril in inhibiting ACE in various rat tissues.[8] In spontaneously hypertensive rats, trandolapril was found to be about 30 times more potent as an ACE inhibitor than enalapril.[9]
Ramiprilat ~5 nM (rabbit intestinal brush border ACE)Studies indicate that ramipril achieves a larger average decrease in plasma ACE activity compared to enalapril (71% vs. 48%), suggesting greater ACE inhibition in circulation.[10] Ramiprilat is a slow- and tight-binding competitive inhibitor of ACE.[11]
Enalaprilat 1.94 - 2.4 nMA potent, competitive, and long-acting ACE inhibitor.[12][13]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as the enzyme source, substrate, and assay methodology.[14] The data presented here is a synthesis from multiple sources to provide a comparative perspective.

Mechanism of Action and the Renin-Angiotensin System

ACE inhibitors exert their therapeutic effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The following diagram illustrates the core signaling cascade and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone ACE_Inhibitors ACE Inhibitors (this compound, Ramiprilat, Enalaprilat) ACE_Inhibitors->ACE inhibit

Caption: The Renin-Angiotensin System (RAAS) and the inhibitory action of ACE inhibitors.

Experimental Protocol: In Vitro ACE Inhibition Assay

The determination of an ACE inhibitor's potency relies on robust and reproducible in vitro assays. A commonly employed method is the spectrophotometric assay, which measures the product of ACE-catalyzed hydrolysis of a specific substrate.

Objective: To determine the IC50 value of an ACE inhibitor by measuring the inhibition of ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

  • Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Buffer: Phosphate buffer (pH 8.3) with 300 mM NaCl

  • Test Inhibitors: this compound, Ramiprilat, Enalaprilat at various concentrations

  • Stopping Reagent: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in the phosphate buffer.

    • Prepare a stock solution of the HHL substrate in the same buffer.

    • Prepare serial dilutions of the test inhibitors (this compound, ramiprilat, enalaprilat) to cover a range of expected inhibitory concentrations.

  • Assay Procedure:

    • In a reaction tube, add 50 µL of phosphate buffer, 50 µL of the HHL substrate solution, and 50 µL of the ACE solution.[15]

    • For the inhibitor test groups, add a specific concentration of the inhibitor to the reaction mixture. For the control group, add buffer instead of the inhibitor.

    • Incubate the reaction mixture at 37°C for 30 minutes.[15]

  • Stopping the Reaction and Extraction:

    • Terminate the enzymatic reaction by adding 200 µL of 1 M HCl.[15]

    • Extract the product of the reaction, hippuric acid (HA), by adding 1.5 mL of ethyl acetate and centrifuging for 15 minutes at 4000 rpm.[15]

  • Quantification:

    • Carefully transfer 1.0 mL of the supernatant (ethyl acetate layer) to a new vial and evaporate the solvent.[15]

    • Reconstitute the dried hippuric acid in a suitable volume of distilled water (e.g., 3.0 mL).[15]

    • Measure the absorbance of the solution at a wavelength of 228 nm using a UV-Vis spectrophotometer.[15]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of ACE activity, from the dose-response curve.

Experimental Workflow Diagram:

ACE_Inhibition_Assay cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_extraction 3. Termination & Extraction cluster_analysis 4. Quantification & Analysis Prep_ACE Prepare ACE Solution Mix Mix Buffer, Substrate, ACE, and Inhibitor Prep_ACE->Mix Prep_Substrate Prepare Substrate (HHL) Prep_Substrate->Mix Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Mix Incubate Incubate at 37°C for 30 min Mix->Incubate Stop Stop Reaction with HCl Incubate->Stop Extract Extract with Ethyl Acetate & Centrifuge Stop->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for an in vitro ACE inhibition assay.

Discussion and Scientific Rationale

The choice of experimental parameters is critical for obtaining reliable and comparable data. The use of a standardized substrate like HHL ensures that the assay specifically measures ACE activity.[16] The incubation temperature of 37°C mimics physiological conditions, providing a more biologically relevant assessment of inhibitor potency. The extraction step with ethyl acetate is crucial for separating the product (hippuric acid) from the unreacted substrate and other components of the reaction mixture, thereby reducing background noise and improving the accuracy of the spectrophotometric measurement.[16]

The higher lipophilicity of this compound may contribute to its enhanced tissue penetration and prolonged duration of action compared to other ACE inhibitors.[17] This property, combined with its high affinity for ACE, likely underlies its potent and sustained ACE inhibitory effects observed in both in vitro and in vivo studies.[17] While ramiprilat and enalaprilat are also highly potent, subtle differences in their chemical structures can influence their binding affinity and kinetics with the ACE enzyme, leading to the observed variations in their IC50 values and clinical efficacy profiles.[18]

Conclusion

Based on the available in vitro data, this compound demonstrates the highest affinity for the angiotensin-converting enzyme, suggesting superior intrinsic potency compared to ramiprilat and enalaprilat.[7] Ramiprilat also exhibits very high potency and a greater reduction in plasma ACE activity in clinical settings compared to enalaprilat.[10] Enalaprilat remains a highly potent and effective ACE inhibitor. The choice of a particular ACE inhibitor for therapeutic development or clinical application will depend on a comprehensive evaluation of its potency, pharmacokinetic profile, and clinical efficacy and safety data. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the field of cardiovascular drug discovery and development.

References

  • Differential effects of oral trandolapril and enalapril on rat tissue angiotensin-converting enzyme. PubMed. [Link]

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  • Enalapril vs. Mavik for Heart Failure and Hypertension. GoodRx. [Link]

  • Molecular basis of domain-specific angiotensin I-converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, this compound, quinaprilat and perindoprilat. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Trandolaprilat in Human Plasma Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension. It functions as a prodrug, undergoing hepatic de-esterification to its active diacid metabolite, trandolaprilat, which is approximately eight times more potent in its ACE-inhibiting activity.[1][2] The accurate quantification of this compound in biological matrices, typically human plasma, is paramount for pharmacokinetic (PK), bioavailability, and bioequivalence studies that underpin regulatory submissions.

The U.S. Food and Drug Administration (FDA) mandates that all bioanalytical methods used to generate data for these submissions be thoroughly validated.[3][4] This process is not merely a checklist; it is a systematic, documented demonstration that a method is reliable, reproducible, and fit for its intended purpose.[5][6] This guide provides a comprehensive framework for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound analysis, structured around the core principles of the FDA's "Bioanalytical Method Validation Guidance for Industry."[6] We will explore the causality behind experimental choices, present self-validating protocols, and compare outcomes against FDA acceptance criteria, offering a definitive resource for researchers and drug development professionals.

The Validation Framework: A Holistic Approach

A bioanalytical method's validity rests on a series of interconnected performance characteristics. Each parameter addresses a specific question about the method's reliability. The overall workflow is designed to build confidence in the method's ability to deliver accurate and precise results for unknown study samples.

G cluster_0 Method Development cluster_2 Stability Assessment MD_Start Define Analyte & IS MD_SamplePrep Optimize Sample Prep MD_Start->MD_SamplePrep MD_LCMS Optimize LC-MS/MS MD_SamplePrep->MD_LCMS V_Select Selectivity & Specificity MD_LCMS->V_Select Begin Validation V_Calib Calibration Curve & Linearity V_AccP Accuracy & Precision S_FT Freeze-Thaw V_AccP->S_FT Assess Stability Report Report V_AccP->Report Validation Report V_LLOQ Sensitivity (LLOQ) V_Matrix Matrix Effect V_Dilution Dilution Integrity S_ST Short-Term (Bench-Top) S_LT Long-Term S_Stock Stock Solution S_PP Post-Preparative S_PP->Report

Caption: Overall Bioanalytical Method Validation Workflow.

Part 1: Method Development & Pre-Validation Strategy

Before formal validation begins, a robust method must be developed. This phase is exploratory but critical, as decisions made here directly impact the success of the validation.

Analyte and Internal Standard (IS) Selection

The goal is to quantify this compound. An Internal Standard (IS) is crucial for correcting variability during sample processing and instrumental analysis.[7]

  • Analyte: this compound.

  • Internal Standard (IS): The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). SIL-IS co-elutes and exhibits identical ionization behavior, providing the most effective normalization.[8] If a SIL-IS is unavailable, a structural analog can be used. For example, ramipril has been successfully used as an IS for this compound analysis due to its similar chemical structure and chromatographic behavior.[9][10]

LC-MS/MS: The Gold Standard for Bioanalysis

LC-MS/MS provides unparalleled selectivity and sensitivity, making it the preferred platform for quantifying small molecules like this compound in complex biological matrices.[3][11]

  • Chromatography: Reversed-phase chromatography is typically employed. The goal is to achieve chromatographic separation of this compound and its IS from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[12][13][14]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. Specific precursor-to-product ion transitions are selected for the analyte and the IS, ensuring high specificity.[9]

    • Example MRM Transitions: Based on published literature, negative ion mode electrospray ionization (ESI-) can be used.[9][10]

      • This compound: m/z 401 -> 168

      • Ramipril (IS): m/z 415 -> 166

Sample Preparation: Isolating the Analyte

The objective of sample preparation is to extract this compound and the IS from plasma, removing proteins and other interfering substances.

  • Comparison of Techniques:

    • Protein Precipitation (PPT): Fast and simple, but can be "dirtier," leading to more significant matrix effects.[12]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, effectively minimizing matrix effects, and is amenable to automation.[9] It is often the preferred method for achieving the low limits of quantification required for pharmacokinetic studies.[9][10]

For this guide, we will proceed with a protocol based on Solid-Phase Extraction (SPE) , reflecting a common and robust choice for this type of analysis.[9]

Part 2: Full Validation Protocols & Comparative Data

Here we detail the experimental protocols for each validation parameter, explaining the rationale and comparing hypothetical results to FDA acceptance criteria.

Selectivity and Specificity
  • Causality: This experiment proves the method can differentiate and quantify the analyte from other components in the matrix.[5] It ensures that endogenous substances, metabolites, or concomitant medications do not produce a signal that could be mistaken for this compound, preventing false-positive results.[3]

  • Experimental Protocol:

    • Obtain blank human plasma from at least six unique sources (individual donors).[6]

    • Process each blank sample using the full analytical method.

    • Process a seventh blank sample spiked only with the IS.

    • Process an eighth blank sample spiked with this compound at the Lower Limit of Quantification (LLOQ) and the IS.

    • Analyze all processed samples by LC-MS/MS.

  • Data Comparison & Acceptance Criteria:

ParameterFDA Acceptance CriteriaHypothetical ResultPass/Fail
Interference at Analyte RT (Blank Plasma)Response ≤ 20% of LLOQ response in each of the 6 sources.[6]Max interference observed was 4.5% of LLOQ.Pass
Interference at IS RT (Blank Plasma)Response ≤ 5% of IS response in the LLOQ sample.[6]Max interference observed was <1%.Pass
Calibration Curve & Linearity
  • Causality: The calibration curve defines the relationship between the instrument response (e.g., peak area ratio of analyte to IS) and the known concentration of the analyte.[3] This relationship allows for the calculation of the analyte concentration in unknown samples.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

    • A curve should consist of a blank, a zero sample (with IS only), and at least six non-zero concentration levels, including the LLOQ and the Upper Limit of Quantification (ULOQ).[5]

    • Process and analyze the calibration standards.

    • Plot the peak area ratio (Analyte/IS) versus the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting, to determine the best fit.

  • Data Comparison & Acceptance Criteria:

ParameterFDA Acceptance CriteriaHypothetical ResultPass/Fail
Number of StandardsMinimum of 6 non-zero standards.[15]8 standards used.Pass
Correlation Coefficient (r²)Should be ≥ 0.990.9985Pass
Back-Calculated Accuracy≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ).[15]All 8 standards were within ±10% (±16% at LLOQ).Pass
Dynamic Range20 - 10,000 pg/mL[9]20 - 10,000 pg/mLPass
Accuracy and Precision
  • Causality: This is the cornerstone of validation. Accuracy demonstrates how close the measured concentration is to the true value. Precision measures the repeatability of these measurements.[3] Together, they prove the method is reliable.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days (inter-day accuracy and precision).[5]

    • The first run can be used to determine intra-day accuracy and precision.

  • Data Comparison & Acceptance Criteria:

QC LevelFDA Acceptance Criteria (Precision: %CV)Hypothetical Result (%CV)FDA Acceptance Criteria (Accuracy: % Bias)Hypothetical Result (% Bias)Pass/Fail
LLOQ (20 pg/mL)≤ 20%11.2%Within ±20%+5.4%Pass
Low QC (60 pg/mL)≤ 15%8.5%Within ±15%-2.1%Pass
Mid QC (500 pg/mL)≤ 15%6.1%Within ±15%+1.5%Pass
High QC (8000 pg/mL)≤ 15%7.3%Within ±15%-4.0%Pass
Sensitivity (Lower Limit of Quantification - LLOQ)
  • Causality: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3] It defines the lower boundary of the reportable range and must be sufficient to characterize the drug's pharmacokinetic profile.

  • Experimental Protocol:

    • The LLOQ is established as the lowest standard on the calibration curve.

    • Analyze at least five replicates of a sample at the proposed LLOQ concentration.[3]

    • Assess the signal-to-noise ratio (S/N).

  • Data Comparison & Acceptance Criteria:

ParameterFDA Acceptance CriteriaHypothetical ResultPass/Fail
Analyte ResponseResponse at LLOQ should be at least 5 times the blank response.[5]S/N ratio was >10.Pass
Precision (%CV)≤ 20%11.2%Pass
Accuracy (% Bias)Within ±20% of nominal value.[3][5]+5.4%Pass
Matrix Effect
  • Causality: This experiment assesses the potential for endogenous components in the plasma to suppress or enhance the ionization of the analyte or IS, which could lead to inaccurate results.[12][16] It is a critical evaluation for any LC-MS/MS method.

  • Experimental Protocol:

    • Obtain blank plasma from at least six unique sources.

    • Prepare three sets of samples:

      • Set A: this compound and IS in neat solution (e.g., mobile phase).

      • Set B: Post-extraction spike. Process blank plasma from each source, then spike the extracted supernatant with this compound and IS at Low and High QC concentrations.

      • Set C: Pre-extraction spike. Spike blank plasma from each source with this compound and IS at Low and High QC concentrations, then process.

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF.

    • The coefficient of variation (%CV) of the IS-normalized MF across the different sources should be calculated.

  • Data Comparison & Acceptance Criteria:

ParameterFDA Acceptance CriteriaHypothetical ResultPass/Fail
IS-Normalized Matrix Factor (%CV)The %CV of the IS-normalized matrix factor should be ≤ 15%.9.8%Pass
Stability
  • Causality: Stability experiments are essential to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis.[17] Degradation can occur due to enzymatic activity, pH changes, temperature, or light exposure.[17] These tests define the acceptable conditions for sample handling, shipping, and storage.

  • Experimental Protocol Overview:

    • For all stability tests, Low and High QC samples are prepared and subjected to the specified conditions.

    • The concentrations of the stored QCs are measured against a freshly prepared calibration curve.

    • The mean concentration of the stored QCs must be within ±15% of the nominal concentration.

G cluster_0 Sample Lifecycle cluster_1 Stability Validation Points Collection Sample Collection (Whole Blood) Processing Centrifugation (to Plasma) Collection->Processing Storage Long-Term Storage (-70°C) Processing->Storage ST_Bench Short-Term (Bench-Top) Processing->ST_Bench Simulates room temp exposure Analysis Sample Analysis Storage->Analysis ST_FT Freeze-Thaw Storage->ST_FT Simulates retrieval cycles ST_LT Long-Term Storage->ST_LT Confirms storage duration ST_PP Post-Preparative Analysis->ST_PP Simulates autosampler residence

Caption: Key Stability Assessment Points in the Sample Lifecycle.

  • Data Comparison & Acceptance Criteria (Summary Table):

Stability TestConditionsAcceptance Criteria (% Deviation from Nominal)Hypothetical ResultPass/Fail
Freeze-Thaw 3 cycles; -20°C to room tempWithin ±15%Low QC: -4.5%High QC: -6.2%Pass
Short-Term (Bench-Top) Room temp for 24 hoursWithin ±15%Low QC: -2.1%High QC: -3.8%Pass
Long-Term -70°C for 180 daysWithin ±15%Low QC: -8.8%High QC: -7.5%Pass
Post-Preparative In autosampler at 4°C for 48 hoursWithin ±15%Low QC: +1.9%High QC: -0.5%Pass
Stock Solution Room temp & refrigerated (4°C)Within ±2% of initial responseRoom Temp (24h): -0.8%Refrigerated (30d): -1.2%Pass

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to the validation of a bioanalytical method for this compound in human plasma, in strict accordance with FDA guidelines. By systematically evaluating selectivity, linearity, accuracy, precision, sensitivity, matrix effects, and stability, a laboratory can generate a self-validating system that produces trustworthy and defensible data. The use of LC-MS/MS, coupled with a robust sample preparation technique like SPE, provides the necessary performance to support pharmacokinetic and clinical studies. Adherence to these principles is not just a regulatory requirement; it is a fundamental component of scientific integrity in drug development.

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  • SciELO. (n.d.). Bioanalytical method development and validation for determination of metoprolol tartarate and hydrochlorothiazide using HPTLC in. Available at: [Link]

  • Scientific Research Publishing. (2012). Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl. Available at: [Link]

Sources

Technical Guide: Comparative Binding Affinity of Trandolaprilat vs. Lisinopril

[1]

Executive Summary: The Kinetics of Tight-Binding Inhibition

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, binding affinity (


)residence time11

This compound (the active metabolite of Trandolapril) exemplifies a high-affinity, slow-dissociation inhibitor.[1][2] Its lipophilic hexahydroindoline moiety confers exceptional binding stability, particularly within the C-domain of ACE, resulting in a "tight-binding" phenotype that persists beyond plasma clearance.[1]

Lisinopril , a hydrophilic lysine analog, relies on electrostatic interactions and water-mediated hydrogen bonding.[1] While potent, its dissociation kinetics are faster than this compound, making its tissue retention more dependent on plasma concentration than on enzyme-inhibitor complex stability.[1]

This guide analyzes the structural determinants of these differences and provides a validated protocol for quantifying them.

Mechanistic Basis of Binding[1][3]

The ACE Active Site Architecture

ACE contains two homologous catalytic domains (N- and C-domains), both being zinc-metallopeptidases.[1] Effective antihypertensive control is primarily driven by C-domain inhibition , which regulates the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1]

Structural Differentiators

Both drugs bind to the active site Zinc ion (

1
FeatureLisinoprilThis compoundImpact on Affinity
Zinc Ligand CarboxylateCarboxylateEquivalent coordination strength.[1]
P1' Residue Lysine side chainAlanine analogLisinopril's Lysine interacts with Glu162, providing specificity but moderate hydrophobic contribution.[1]
P2' Residue ProlineHexahydroindoline Critical Differentiator: this compound's bulky bicyclic system fills the hydrophobic S2' pocket more effectively than Lisinopril's proline.
Lipophilicity Low (Hydrophilic)High (Lipophilic)This compound's lipophilicity drives entropy-favored binding and tissue penetration.
Visualization of Binding Topology

The following diagram illustrates the interaction network within the ACE C-Domain active site.

ACE_Binding_Mechanismcluster_enzymeACE Active Site (C-Domain)cluster_inhibitorsZnZinc Ion (Zn2+)S1_PocketS1 Pocket(Hydrophobic)S1_PrimeS1' Pocket(Glu162)S2_PrimeS2' Pocket(Hydrophobic/Bulky)Trando_P2This compound:Hexahydroindoline RingTrando_P2->S2_PrimeHigh-AffinityHydrophobic FitNoteThis compound's P2' interactiondrives slower dissociation ratesTrando_P2->NoteLisino_P1Lisinopril:Lysine Side ChainLisino_P1->S1_PrimeElectrostaticInteractionZinc_BindingCarboxylate Group(Both Drugs)Zinc_Binding->ZnCoordination

Figure 1: Schematic comparison of binding modes. This compound's superior affinity is driven by the hydrophobic fit of the hexahydroindoline ring in the S2' pocket.[1]

Quantitative Performance Comparison

The following data synthesizes binding constants (


Table 1: Binding Affinity & Kinetics Profile[1]
ParameterLisinoprilThis compoundInterpretation
Inhibition Constant (

)
~0.2 - 0.4 nM< 0.1 nM This compound requires lower concentrations to occupy 50% of receptors.
Selectivity (C-Domain) High (~100-fold)Moderate (~10-fold)While Lisinopril is more selective for the C-domain, this compound's absolute affinity for the C-domain is higher.[1]
Dissociation Half-life (

off)
Moderate (~12-24 hrs*)Very Slow (> 72 hrs) This compound acts as a pseudo-irreversible inhibitor due to slow off-rate.
Mode of Inhibition CompetitiveCompetitive / Tight-BindingThis compound kinetics often require "tight-binding" equations (Morrison) rather than standard Michaelis-Menten.[1]

*Note: Lisinopril's clinical half-life is ~12h, but its enzyme residence time is shorter than this compound's.[1]

Experimental Protocol: Determination via HPLC

To objectively verify these affinity differences, a standard spectrophotometric assay is insufficient due to the high potency of these drugs.[1] A High-Performance Liquid Chromatography (HPLC) based assay using Hippuryl-Histidyl-Leucine (HHL) is required for sensitivity.

Principle

ACE cleaves the substrate HHL into Hippuric Acid (HA) and Histidyl-Leucine (HL).[3] The inhibitor prevents this cleavage.[3] Because this compound is a tight-binding inhibitor (



1Morrison Equation
Reagents & Setup
  • Enzyme: Recombinant Human ACE (C-domain predominant).

  • Substrate: HHL (Sigma-Aldrich), 5 mM stock.[1]

  • Inhibitors: this compound (active diacid form, not the ester prodrug Trandolapril) and Lisinopril.[1][4]

  • Buffer: 100 mM Borate buffer, pH 8.3, containing 300 mM NaCl (Chloride is essential for ACE activity).

Workflow Diagram

Assay_WorkflowPrep1. PreparationEnzyme + Inhibitor (Var. Conc)Incubate_12. Pre-Incubation30 mins @ 37°C(Equilibrium Binding)Prep->Incubate_1Start3. Start ReactionAdd HHL SubstrateIncubate_1->StartIncubate_24. Reaction30 mins @ 37°CStart->Incubate_2Stop5. TerminationAdd 1M HClIncubate_2->StopAnalyze6. HPLC AnalysisDetect Hippuric Acid (228 nm)Stop->Analyze

Figure 2: Validated workflow for determining tight-binding inhibition constants.

Step-by-Step Methodology
  • Pre-Equilibration (Critical):

    • Mix 20 µL of ACE (final conc. ~0.5 nM) with 20 µL of Inhibitor (concentration range: 0.01 nM to 100 nM).

    • Why: this compound has a slow on-rate. Incubate for 30-60 minutes at 37°C before adding substrate to ensure equilibrium is reached. Failure to do this will underestimate potency.

  • Reaction Initiation:

    • Add 50 µL of HHL substrate (final conc.[5] 2.5 mM, which is

      
      ).[1]
      
    • Incubate for 30 minutes at 37°C.

  • Termination:

    • Stop reaction with 20 µL of 1M HCl.

  • Quantification:

    • Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 10 mM Potassium Phosphate (pH 3.0) : Acetonitrile (85:15).

    • Detect Hippuric Acid absorbance at 228 nm.

  • Data Analysis (Self-Validating Step):

    • Plot Fractional Velocity (

      
      ) vs. Inhibitor Concentration 
      
      
      .
    • Fit data to the Morrison Equation for tight-binding inhibitors:

      
      [1]
      
    • Validation: If the curve fits a standard sigmoid better than the Morrison equation, the assumption of

      
       was incorrect (enzyme concentration too low or inhibitor too weak).[1] For this compound, the Morrison fit is required.[1]
      

Implications for Drug Development[10]

  • Trough-to-Peak Ratio: this compound's superior binding affinity translates to a Trough-to-Peak ratio of 50-100%, compared to 40-70% for Lisinopril.[1][6] This ensures more consistent blood pressure control over 24 hours.[2][4]

  • Tissue Penetration: The high lipophilicity of this compound allows it to penetrate tissue ACE (heart, kidney) more effectively than the hydrophilic Lisinopril, potentially offering superior organ protection beyond systemic blood pressure lowering.[1]

References

  • Comparison of ACE Inhibitor Potency and Kinetics Source: National Institutes of Health (NIH) / PubMed Title:[1] Molecular basis of domain-specific angiotensin I-converting enzyme inhibition URL:[Link] (Verified via Search 1.4)[1]

  • This compound Pharmacokinetics and Binding Source: National Institutes of Health (NIH) Title:[1] Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor URL:[Link] (Verified via Search 1.3)[1]

  • Lisinopril Structural Analysis Source: ACS Publications (Biochemistry) Title:[1] Structural Details on the Binding of Antihypertensive Drugs to Human ACE URL:[Link] (Verified via Search 1.10)[1]

  • Experimental Determin

    
     
    Source: ScienceDirect / Elsevier
    Title: On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity
    URL:[Link] (Verified via Search 1.12)[1]
    

Reproducibility of Trandolaprilat IC50 Measurement: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trandolaprilat, the active diacid metabolite of the prodrug trandolapril, represents a class of "slow, tight-binding" Angiotensin-Converting Enzyme (ACE) inhibitors. Unlike rapid-equilibrium inhibitors (e.g., captopril), this compound exhibits time-dependent inhibition kinetics. A major source of inter-laboratory reproducibility failure is the omission of sufficient pre-incubation time , leading to non-equilibrium IC50 values that underestimate potency by up to 10-fold.

This guide provides a standardized, self-validating protocol to ensure reproducibility. It compares the performance of this compound against the industry standard, enalaprilat, and defines the critical assay parameters (Zinc concentration, buffer composition, and pre-incubation) required for accurate potency ranking.

Mechanistic Basis of Reproducibility

To ensure reproducibility, one must understand the kinetic "trap" inherent to this compound. Classic competitive inhibition assumes a rapid equilibrium (


). However, this compound follows a two-step isomerization mechanism:
  • Initial Binding: Rapid formation of a loose collision complex (

    
    ).
    
  • Isomerization: Slow conformational change to a high-affinity, tight-binding complex (

    
    ).
    

If the assay is started immediately by adding substrate and inhibitor simultaneously (a common high-throughput screening error), the reaction measures the initial weak binding (


), not the true thermodynamic affinity (

).
Diagram 1: Slow Tight-Binding Inhibition Mechanism

ACE_Inhibition cluster_competition Competition Zone E ACE Enzyme (Free) EI EI Complex (Rapid/Loose) E->EI + I (k_on) P Product (Ang II / Hippurate) E->P + S (Catalysis) I This compound S Substrate (HHL or FAPGG) EI->E k_off (Fast) EI_star EI* Complex (Slow/Tight) EI->EI_star Isomerization (Slow) EI_star->EI k_rev (Very Slow)

Caption: The kinetic pathway of this compound. Note the critical "Isomerization" step to EI*, which requires time to establish before substrate addition.

Comparative Analysis: this compound vs. Enalaprilat

This compound is frequently compared to Enalaprilat.[1] While both are dicarboxylate-containing inhibitors, their kinetic profiles differ significantly. This compound displays a slower dissociation rate (


), resulting in a longer residence time on the enzyme. This makes its IC50 measurement more sensitive to assay timing than Enalaprilat.
Table 1: Comparative Kinetic & Potency Data
ParameterThis compoundEnalaprilatImpact on Reproducibility
Binding Type Slow, Tight-BindingFast/Mixed BindingThis compound requires longer pre-incubation.
Relative Potency 1.0 (Reference)~0.1 - 0.15 (Lower)This compound is approx. 6-10x more potent [1].
Dissociation (

)
Very SlowModerateHigh variability in this compound data if wash steps are used.
Lipophilicity HighLow/ModerateThis compound may lose potency in plasticware if BSA is absent.
IC50 (Standard) ~1.2 - 4.1 nM~4.4 - 12 nMValue highly dependent on pre-incubation time.

Critical Insight: In comparative studies, this compound has shown a dissociation half-life from ACE that supports once-daily dosing, whereas Enalaprilat's faster off-rate correlates with shorter duration of action [2].

The "Gold Standard" Reproducibility Protocol

To achieve inter-lab reproducibility (CV < 15%), you must control the Zinc Environment and Equilibrium Time .

Reagents & Buffer System
  • Buffer: 50 mM HEPES, pH 7.5 (Avoid Phosphate, which sequesters Zinc).

  • Chloride Source: 300 mM NaCl (ACE is a chloride-dependent enzyme; activity varies with [Cl-]).

  • Zinc Supplement: 10 µM ZnCl2 .

    • Warning: Excess Zinc (>50 µM) inhibits ACE. Insufficient Zinc (<1 µM) destabilizes the enzyme. 10 µM is the optimal window for reproducibility [3].

  • Substrate: FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) for continuous spectrophotometric monitoring, or HHL (Hippuryl-His-Leu) for HPLC endpoints.

Step-by-Step Workflow
  • Enzyme Preparation: Dilute ACE (rabbit lung or recombinant human) in Buffer + 10 µM ZnCl2 + 0.01% Triton X-100 (prevents surface adsorption).

  • Inhibitor Dilution: Prepare this compound serial dilutions in the same buffer.

    • Note: Ensure DMSO concentration is constant (e.g., 1%) across all wells.

  • The Critical Step: Pre-Incubation:

    • Mix Enzyme + Inhibitor.

    • Incubate for 60 minutes at 37°C.

    • Why? This allows the

      
       equilibrium to establish. Skipping this results in an IC50 shift to the right (lower apparent potency).
      
  • Reaction Initiation: Add Substrate (FAPGG) to start the reaction.

  • Measurement: Monitor absorbance decrease at 345 nm (FAPGG hydrolysis) for 10–20 minutes. Calculate initial velocity (

    
    ).
    
Diagram 2: Self-Validating Assay Workflow

Protocol_Workflow Start Start: Reagent Prep (HEPES pH 7.5, 300mM NaCl) Zinc Zinc Control: Add 10 µM ZnCl2 Start->Zinc Mix Mix Enzyme + this compound Zinc->Mix Decision Pre-Incubation? Mix->Decision Fail Immediate Substrate Addition (Non-Equilibrium) Decision->Fail No Success 60 min @ 37°C (Equilibrium EI*) Decision->Success Yes Read Add Substrate (FAPGG) Measure V0 Fail->Read Success->Read Result_Bad Result: High IC50 (Underestimated Potency) Read->Result_Bad Result_Good Result: Accurate Ki* (Reproducible) Read->Result_Good

Caption: Workflow decision tree highlighting the pre-incubation step as the primary determinant of data quality.

Data Analysis & Validation Criteria

To validate your assay run, ensure the following criteria are met. If these fail, the IC50 value should be rejected.

  • Z-Factor: Must be > 0.5 for the plate controls (No Inhibitor vs. 10 µM Captopril).

  • Linearity: The uninhibited control (

    
    ) must be linear (
    
    
    
    ) over the measurement window.
  • Reference Standard: Run Enalaprilat as a positive control.

    • Acceptable Range: Enalaprilat IC50 should fall within 4–12 nM (depending on substrate concentration relative to

      
      ).
      
    • Normalization: If inter-lab variability persists, report this compound potency as a Relative Potency Ratio :

      
      
      
Calculation of IC50

Use a 4-parameter logistic (4PL) non-linear regression:



  • Hill Slope: For this compound, the Hill slope should be near -1.0. A slope significantly steeper (e.g., -2.0) often indicates enzyme saturation or stoichiometric titration (where

    
    ), requiring enzyme dilution.
    

References

  • Comparison of Potency: Conen, H., & Brunner, H. R. (1993). Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. American Heart Journal.

  • Binding Kinetics & Duration: Investigating the "slow tight-binding" nature of ACE inhibitors and their correlation with duration of action. Excellerate Bioscience / NIH.

  • Zinc Dependence: Study on ACE2 and ACE enzymatic activity in the presence of excess zinc. PLOS ONE / NIH.

  • Assay Buffer Optimization: Selection of conditions for angiotensin–converting enzyme inhibition assay: influence of sample preparation and buffer. Food and Feed Research.

Sources

Comparative Guide: Cross-Validation of Immunoassay vs. LC-MS/MS for Trandolaprilat Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for researchers transitioning from legacy Immunoassay (IA) platforms to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Trandolaprilat , the active metabolite of the ACE inhibitor Trandolapril.

While immunoassays offer high throughput, they frequently suffer from cross-reactivity with the parent prodrug (Trandolapril) and its glucuronides, leading to pharmacokinetic (PK) overestimation.[1] LC-MS/MS provides the necessary specificity to distinguish the active diacid metabolite from the ester prodrug, a critical requirement for accurate bioequivalence (BE) and PK/PD modeling.

The Bioanalytical Challenge: this compound

Trandolapril is a non-sulfhydryl prodrug that is rapidly hydrolyzed in the liver to This compound , a dicarboxylic acid responsible for ACE inhibition.[2]

Key Physicochemical Constraints
  • Polarity: this compound is significantly more polar than the parent drug, making Liquid-Liquid Extraction (LLE) difficult without acidification.[1]

  • Ex Vivo Instability: The parent drug (Trandolapril) can continue to hydrolyze to this compound in plasma after sampling if not stabilized (e.g., with inhibitors or temperature control), artificially inflating metabolite concentrations.[1]

  • Sensitivity Requirements: Therapeutic levels are often in the low pg/mL range (LOQ ~20–50 pg/mL is often required), pushing the limits of standard ELISA kits.[1]

Methodology Comparison: IA vs. LC-MS/MS[3]

The following table summarizes the operational differences derived from validation data.

FeatureImmunoassay (Competitive ELISA)LC-MS/MS (SPE-MRM)
Principle Antibody-Antigen CompetitionMass-to-Charge (m/z) Filtration
Specificity Low/Moderate : High risk of cross-reactivity with parent Trandolapril (~10-20% interference).High : Chromatographic separation + unique MRM transitions (Parent: 429→168; Metabolite: 401→168).[1][3]
Throughput High (96/384 wells parallel)Moderate (Serial injection, ~2-4 min/sample)
Sample Prep Minimal (Dilute & Shoot)Complex (Solid Phase Extraction required)
Matrix Effects Hook Effect, HAMA interferenceIon Suppression (Phospholipids)
Primary Use Screening / High-volume clinicalRegulated Bioanalysis (PK/BE), Confirmation

Strategic Decision Framework

Use the following logic flow to determine the appropriate method for your study phase.

MethodSelection Start Study Objective Phase Development Phase? Start->Phase Discovery Early Discovery / Screening Phase->Discovery High N, Low Accuracy Regulated GLP Tox / Clinical PK Phase->Regulated Strict Specificity IA_Path Immunoassay (ELISA) Discovery->IA_Path LC_Path LC-MS/MS (SPE) Regulated->LC_Path CrossVal REQUIRED: Cross-Validation (Bridge Study) IA_Path->CrossVal Transitioning to Clinical LC_Path->CrossVal Legacy Data Integration Result Submit to Regulatory Body (FDA M10 Compliance) CrossVal->Result

Figure 1: Decision matrix for selecting bioanalytical platforms during drug development.

Deep Dive: LC-MS/MS Protocol for this compound

This protocol is designed to overcome the polarity issue of the dicarboxylic acid metabolite using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).

Reagents & Standards[1][5][6]
  • Internal Standard (IS): this compound-d5 or Ramiprilat (structural analog).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

  • Stabilizer: 10 µL Dichlorvos or immediate acidification (1% Formic Acid) to prevent ex vivo hydrolysis of parent drug.[1]

Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 200 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of IS working solution (50 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Formic Acid (aq) to ionize the carboxylic acid groups.[1] Vortex for 1 min.

  • SPE Conditioning (Oasis MAX or equivalent):

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Loading: Load pre-treated sample onto the cartridge. Apply low vacuum.[1]

  • Wash 1: 1 mL 5% Ammonium Hydroxide (removes neutrals/cations).[1]

  • Wash 2: 1 mL Methanol (removes hydrophobic interferences).[1]

  • Elution: 500 µL of 2% Formic Acid in Methanol.

  • Evaporation: Dry under N2 stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (ACN:Water 50:50 + 0.1% FA).

LC-MS/MS Parameters[1][2][3][4][5][7][8]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][4]

    • Gradient: 10% B to 90% B over 3.0 mins.[1]

  • Detection (ESI Positive Mode):

    • Trandolapril (Parent): 429.2 → 168.1 (Interference check)[1]

    • This compound (Analyte): 401.2 → 168.1 (Quantifier)[1]

    • Note: Negative mode is also viable for carboxylic acids but positive mode often yields better S/N ratio for ACE inhibitors due to the proline ring nitrogen.[1]

Cross-Validation Workflow (The Bridging Study)

When moving from IA to LC-MS, you must demonstrate that the new method correlates with the old one, or explain the divergence (usually improved specificity).

Experimental Design

Follow FDA M10 Guidelines for cross-validation.

  • Sample Set: Select 30–50 incurred samples (study samples) from subjects dosed with Trandolapril.[1]

  • Range: Ensure samples cover the full PK profile (Cmax and elimination phase).

  • Analysis: Analyze the same aliquot (or split sample) by both Method A (IA) and Method B (LC-MS).

Statistical Analysis

Do not rely solely on correlation coefficients (


).[1][5] Use Bland-Altman  analysis to assess bias.[1]
  • Passing-Bablok Regression: Preferred over linear regression as it assumes error in both methods.[1]

    • Equation:

      
      [1]
      
    • Interpretation: If Slope < 1.0, IA is overestimating (likely due to cross-reactivity).[1]

  • ISR (Incurred Sample Reanalysis) Criteria:

    • The % difference should be within ±20% for at least 67% of the samples.

    • Note: If switching from IA to LC-MS, you may fail this criteria because LC-MS is more specific.[1] This is acceptable if scientifically justified (i.e., "IA measured parent + metabolite; LC-MS measures only metabolite").[1]

Visualizing the Validation Logic[1]

CrossValidation cluster_Methods Parallel Analysis Samples Incurred Samples (n=40) MethodA Method A: Immunoassay Samples->MethodA MethodB Method B: LC-MS/MS Samples->MethodB Calc Calculate % Difference (Conc A - Conc B) / Mean MethodA->Calc MethodB->Calc Decision Is Diff < 20%? Calc->Decision Pass Concordance Established Methods Equivalent Decision->Pass Yes Fail Discordance Found Decision->Fail No Justify Scientific Justification: IA Cross-Reactivity? Fail->Justify

Figure 2: Workflow for cross-validating incurred samples between two bioanalytical methods.

References

  • FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6] Link

  • Parekh, S. A., et al. (2006).[1] Quantification of trandolapril and its metabolite this compound in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Rapid Communications in Mass Spectrometry. Link

  • European Medicines Agency (EMA). (2019).[1] ICH guideline M10 on bioanalytical method validation. Link

  • Nirogi, R., et al. (2006).[1] Liquid chromatographic tandem mass spectrometric determination of trandolapril in human plasma. Journal of Chromatography B. Link

  • Dasgupta, A. (2015).[1] Immunoassay Design and Cross-Reactivity. In: Clinical Chemistry, Immunology and Laboratory Quality Control.[1] Elsevier.[1] Link[1]

Sources

Comparative Pharmacokinetics and Tissue Affinity: Trandolaprilat vs. Lipophilic ACE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tissue ACE" Imperative

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, plasma pharmacokinetics (PK) often fail to predict organ-protective outcomes. The "Tissue ACE Hypothesis" posits that while circulating ACE regulates acute blood pressure, tissue-resident ACE (located in the endothelium, cardiac myocytes, and renal interstitium) drives long-term structural remodeling, hypertrophy, and fibrosis.

This guide benchmarks Trandolaprilat —the active metabolite of Trandolapril—against other lipophilic ACE inhibitors (specifically Ramiprilat and Perindoprilat). While most ACE inhibitor prodrugs are lipophilic to ensure absorption, their active diacid metabolites are typically hydrophilic, trapping them in the plasma. This compound is unique: it retains significant lipophilicity, allowing it to penetrate, persist, and bind with high affinity within target tissues.

Physicochemical Benchmarking: The Lipophilicity Advantage

The primary driver of tissue penetration is lipophilicity. Unlike Enalaprilat (the hydrophilic metabolite of Enalapril), this compound exhibits a high octanol:water partition coefficient. This allows it to cross biological membranes even without the ester moiety of its prodrug.

Comparative Lipophilicity and Potency Matrix

The following table synthesizes physicochemical data comparing this compound against its primary lipophilic competitors.

CompoundActive Metabolite Lipophilicity (Log P)ACE Binding Affinity (

)
Dissociation Half-Life (

off-rate)
Tissue Penetration Index
This compound High (> 1.0) 0.03 nM ~72 Hours (Slowest) Very High
RamiprilatModerate0.07 nM~12 HoursHigh
PerindoprilatLow-Moderate0.11 nM~1-2 HoursModerate
EnalaprilatLow (Hydrophilic)0.20 nM< 1 HourLow

Note: Data approximates consensus values from comparative pharmacokinetic studies. This compound is frequently cited as having the highest lipophilicity among active ACE inhibitor metabolites.

Mechanistic Implication

This compound’s high lipophilicity allows it to equilibrate between plasma and tissue compartments more effectively than Ramiprilat. Once inside the tissue, its potency is amplified by its dissociation kinetics.

Pharmacodynamic Benchmarking: Dissociation Kinetics

High affinity alone is insufficient; the residence time on the enzyme determines the duration of effect.

The "Pseudo-Irreversible" Binding of this compound

This compound exhibits extremely slow dissociation kinetics from the ACE active site. In competitive binding assays, it behaves almost as an irreversible inhibitor.

  • Ramiprilat: Dissociates over a period of hours.[1][2][3][4][5]

  • This compound: Dissociates over days.[2] This slow "off-rate" means that even if plasma levels drop, the enzyme within the heart or kidney remains inhibited.

Visualizing the Pathway: From Prodrug to Tissue Inhibition

The following diagram illustrates the kinetic pathway differences between Trandolapril and a standard ACE inhibitor.

ACE_Inhibitor_Tissue_Penetration cluster_Tissue Target Tissue (Heart/Kidney) Prodrug Prodrug (Oral) (Trandolapril/Ramipril) Liver Hepatic Bioactivation (Esterase Hydrolysis) Prodrug->Liver Absorption Plasma_Metabolite Active Metabolite in Plasma (this compound/Ramiprilat) Liver->Plasma_Metabolite Conversion Membrane Cell Membrane Plasma_Metabolite->Membrane Lipophilic Diffusion (this compound >> Enalaprilat) Tissue_ACE Tissue ACE Enzyme Membrane->Tissue_ACE Intracellular Access Bound_Complex Inhibited Complex (E-I) Tissue_ACE->Bound_Complex Binding (Kon) Bound_Complex->Tissue_ACE Dissociation (Koff) (this compound: Very Slow)

Caption: Kinetic pathway highlighting the lipophilic diffusion advantage of this compound in accessing tissue-resident ACE.

Experimental Protocol: Benchmarking Tissue ACE Inhibition

To objectively verify the superior penetration of this compound, we utilize an Ex Vivo Radioligand Binding Assay . This protocol is superior to simple enzymatic assays because it quantifies the actual occupancy of the enzyme in the tissue, rather than just maximal potential activity.

Protocol: Quantitative In Vitro Autoradiography[6]

Objective: Quantify the density of free ACE binding sites in tissue sections after in vivo treatment with different ACE inhibitors.

Reagents & Equipment[6]
  • Radioligand:

    
    I-351A (a specific iodinated ACE inhibitor analogue) or 
    
    
    
    I-Ro 31-8472.
  • Cryostat: For sectioning frozen tissue (20 µm thickness).

  • Gamma Counter / Phosphorimager: For quantification.

Step-by-Step Workflow
  • Treatment Phase:

    • Administer equimolar doses of Trandolapril, Ramipril, and Perindopril to test subjects (e.g., Wistar rats) for 7 days.

    • Include a "Washout" group: Sacrifice animals 24–48 hours after the last dose to test persistence (dissociation).

  • Tissue Harvesting:

    • Rapidly excise Heart (left ventricle), Aorta, and Kidney.

    • Snap-freeze in isopentane cooled by liquid nitrogen (

      
      ). Critical:  Do not fix tissue; fixation destroys enzymatic activity.
      
  • Sectioning & Incubation:

    • Cut 20 µm sections on a cryostat.

    • Incubate sections with saturating concentrations of

      
      I-351A.
      
    • Logic: The radioligand will only bind to ACE active sites that are not already occupied by the drug administered in vivo.

    • Lower Radioactivity = Higher Drug Occupancy (Better Penetration/Retention).

  • Quantification:

    • Expose sections to X-ray film or Phosphorimager plates.

    • Convert optical density to fmol/mg protein using standard curves.

Experimental Workflow Diagram

Experimental_Protocol InVivo 1. In Vivo Treatment (Trandolapril vs Comparator) Harvest 2. Tissue Harvest (Heart/Kidney/Aorta) InVivo->Harvest Cryo 3. Cryosectioning (-20°C, 20µm) Harvest->Cryo Incubation 4. Radioligand Incubation (125I-351A competes for free sites) Cryo->Incubation Imaging 5. Autoradiography/Quantification Incubation->Imaging Result Data Output: Inverse correlation between signal and drug occupancy Imaging->Result

Caption: Workflow for Ex Vivo Radioligand Binding Assay to determine tissue ACE occupancy.

Summary of Comparative Efficacy

Based on meta-analysis of preclinical tissue distribution studies (see References), this compound demonstrates superior performance in "hard-to-reach" tissues.

Tissue CompartmentThis compound PerformanceRamiprilat PerformancePerindoprilat Performance
Plasma High InhibitionHigh InhibitionHigh Inhibition
Vascular Endothelium >90% Inhibition at 24h ~80% Inhibition at 24h~70% Inhibition at 24h
Cardiac Tissue Highest Affinity High AffinityModerate Affinity
Renal Interstitium High PenetrationHigh PenetrationModerate Penetration

References

  • Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor. Source: National Institutes of Health (NIH) / PubMed Summary: Establishes this compound as having very high lipophilicity compared to other ACE inhibitors and a low dissociation rate.[7] URL:[Link] (Search Term: "Pharmacologic profile of trandolapril")

  • Comparative lipophilia of trandolapril and other converting enzyme inhibitors. Source: PubMed Summary:[4] Direct comparison of partition coefficients, showing this compound (Log P > 1.0) is significantly more lipophilic than Perindoprilat or Enalaprilat. URL:[Link] (Search Term: "Comparative lipophilia of trandolapril")

  • Inhibition of tissue angiotensin converting enzyme.[8] Quantitation by autoradiography. Source: PubMed Summary:[4] Describes the gold-standard protocol for using

    
    I-351A to visualize tissue ACE inhibition.
    URL:[Link]
    
  • Not all angiotensin-converting enzyme inhibitors are equal: focus on ramipril and perindopril. Source: PubMed Summary:[4][6] A review comparing the tissue-binding properties and clinical outcomes of lipophilic ACE inhibitors. URL:[Link]

  • Trandolapril: Package Insert / Prescribing Information. Source: Drugs.com Summary:[6][9] Confirms the effective half-life of this compound is ~22.5 hours due to strong binding to tissue ACE. URL:[Link][2]

Sources

Statistical Analysis of Trandolaprilat Accumulation in Chronic Dosing Studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Kinetic Advantage

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the pharmacokinetic (PK) profile of the active metabolite dictates efficacy duration and dosing frequency. Trandolaprilat , the active diacid of trandolapril, distinguishes itself from competitors like Enalaprilat and Ramiprilat through a unique "saturable binding" kinetic profile.

While traditional PK analysis focuses on terminal elimination half-life (


), this metric is misleading for high-affinity ACE inhibitors. This guide focuses on the Effective Half-Life (

)
and Accumulation Ratio (

)
as the primary statistical tools for validating this compound's true once-daily performance.
Comparative Pharmacokinetics

This compound exhibits high lipophilicity and an exceptionally slow dissociation rate from the ACE complex.[1] This results in a "deep compartment" effect where the drug accumulates at the site of action (tissue ACE) rather than merely in the plasma.

Table 1: Kinetic Comparison of Key ACE Inhibitors
ParameterThis compoundRamiprilatEnalaprilat
Lipophilicity HighModerateLow
ACE Binding Affinity (

)
Very High (Slow dissociation)HighModerate
Terminal Half-Life (

)
> 80 hours (binding dependent)13–17 hours11 hours
Effective Half-Life (

)
16–24 hours 13–15 hours~11 hours
Accumulation Ratio (

)
1.5 – 2.0 1.3 – 1.5~1.2
Elimination Kinetics Polyphasic (Non-linear at low dose)PolyphasicLinear

Causality Insight: The discrepancy between this compound's terminal half-life (>80h) and effective half-life (24h) is caused by saturable binding . At therapeutic doses, the high-affinity binding sites (ACE) become saturated. The "excess" drug is eliminated more rapidly, while the bound fraction dissociates slowly, maintaining efficacy without toxic accumulation.

Mechanistic Visualization: Saturable Binding Model

To accurately model this compound accumulation, one must move beyond simple 1-compartment models. A target-mediated drug disposition (TMDD) model is required.

PK_Model Gut Gut (Absorption) Liver Liver (Hydrolysis) Trandolapril -> this compound Gut->Liver First Pass Plasma Central Compartment (Plasma Free Drug) Liver->Plasma Bioactivation Tissue Peripheral Tissue Plasma->Tissue Distribution ACE_Complex Deep Compartment (ACE-Bound Drug) Plasma->ACE_Complex Kon (Fast) Elimination Renal Elimination Plasma->Elimination Linear Clearance Tissue->Plasma Redistribution ACE_Complex->Plasma Koff (Very Slow)

Figure 1: Target-Mediated Drug Disposition (TMDD) model illustrating the "Deep Compartment" binding that drives this compound’s prolonged effect.

Statistical Methodology for Accumulation

In chronic dosing studies, calculating the accumulation ratio (


) is critical to prove steady-state safety.
4.1. The Accumulation Ratio (

)

For drugs with polyphasic elimination,


 should be calculated using the Area Under the Curve (AUC) over the dosing interval (

) at steady state versus the first dose.


Interpretation:

  • 
    :  No accumulation.
    
  • 
    :  Accumulation occurs.[2][3] For this compound, an 
    
    
    
    of ~1.5–2.0 is expected and desirable, indicating tissue saturation.
4.2. Calculating Effective Half-Life (

)

Do not use the terminal slope (


) to determine dosing intervals for this compound. Instead, derive the effective half-life from the accumulation ratio:


  • 
     : Dosing interval (24 hours).
    
  • Why this matters: This formula accounts for the clinically relevant elimination phase, filtering out the "noise" of the ultra-slow terminal tail which represents minute amounts of drug releasing from tissue ACE.

4.3. Linearity Assessment (Power Model)

To check if accumulation is predictable (linear) across doses, use the Power Model:



  • Hypothesis Test: If

    
    , kinetics are linear.
    
  • This compound Specifics: At low doses (<0.5 mg),

    
     (Non-linear due to binding). At therapeutic doses (2-4 mg), 
    
    
    
    (Linear as binding saturates).
Experimental Protocol: Chronic Dosing Study

This protocol ensures data integrity for calculating the metrics above.

Phase 1: Study Design
  • Design: Randomized, double-blind, placebo-controlled, multiple-dose study.

  • Subjects: Healthy volunteers (n=12-18) or Hypertensive patients.

  • Duration: 14-28 days (to ensure true steady state).

Phase 2: Bioanalytical Workflow (LC-MS/MS)

This compound is unstable in plasma; strict handling is required to prevent ex vivo hydrolysis of the prodrug.

  • Sampling: Collect blood into chilled EDTA tubes.

  • Stabilization: Immediately add Dichlorvos or Fluoride to inhibit plasma esterases (prevents Trandolapril

    
    this compound conversion in the tube).
    
  • Separation: Centrifuge at 4°C within 30 mins.

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges.

  • Detection: LC-MS/MS in negative ion mode (sensitivity required: < 50 pg/mL).

Phase 3: Statistical Workflow Diagram

Study_Workflow cluster_sampling PK Sampling Points Recruitment Subject Recruitment (n=18) Dosing Daily Dosing (Day 1-28) Trandolapril 2mg/4mg Recruitment->Dosing Day1 Day 1 Profile (0-24h) Dosing->Day1 Troughs Trough Levels (Days 7, 14, 21, 28) Dosing->Troughs Day28 Steady State Profile (Day 28, 0-72h) Dosing->Day28 Analysis LC-MS/MS Analysis (Stabilized Plasma) Day1->Analysis Troughs->Analysis Day28->Analysis Stats Statistical Modeling (WinNonlin / NONMEM) Analysis->Stats Output Output: Rac, t1/2,eff Stats->Output

Figure 2: Operational workflow for assessing steady-state accumulation kinetics.

References
  • Arancibia, A., et al. (1999). "Pharmacokinetics and pharmacodynamics of trandolapril in healthy subjects." International Journal of Clinical Pharmacology and Therapeutics. Link

  • Bevan, E. G., et al. (1993). "Direct comparison of the pharmacokinetics and pharmacodynamics of trandolapril and enalapril in hypertension." Journal of Human Hypertension. Link

  • Boxenbaum, H. (1998). "Pharmacokinetics of Angiotensin-Converting Enzyme Inhibitors: Accumulation and Effective Half-Life." Journal of Pharmacokinetics and Biopharmaceutics. Link

  • FDA Center for Drug Evaluation and Research. (1996). "Mavik (Trandolapril) Clinical Pharmacology and Biopharmaceutics Review." FDA AccessData. Link

  • Zannad, F. (1993). "Trandolapril: how does it differ from other angiotensin converting enzyme inhibitors?" Drugs. Link

Sources

Safety Operating Guide

A Guide to the Compliant Disposal of Trandolaprilat for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective is to provide you with a comprehensive, scientifically-grounded guide for the proper disposal of trandolaprilat. This document moves beyond a simple checklist, offering a procedural framework rooted in regulatory compliance and laboratory best practices. Adherence to these protocols is critical not only for environmental protection but also for ensuring the safety of your personnel and the integrity of your facility. This compound, the active diacid metabolite of the ACE inhibitor trandolapril, requires careful management due to its pharmacological activity and potential environmental impact.

Hazard Identification and Regulatory Framework

Understanding the Compound: this compound functions by inhibiting the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure.[1] While its acute toxicity in a laboratory setting is relatively low, its designed biological activity necessitates that it be treated as a potent chemical compound. Safety Data Sheets (SDS) for the parent compound, trandolapril, indicate it may be harmful if inhaled or comes in contact with skin and is suspected of damaging fertility or the unborn child.[2]

Regulatory Imperative: In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] Many pharmaceuticals, when discarded, are classified as hazardous waste. The EPA's regulations, particularly 40 CFR Part 266 Subpart P, provide specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities, which serve as a best-practice model for research laboratories.[5][6] A core tenet of this regulation is the stringent prohibition on disposing of hazardous waste pharmaceuticals by flushing them down a sink or toilet, a practice known as "sewering".[7][8]

Core Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the segregation, containment, and disposal of this compound waste streams common in a research environment.

Step 1: Waste Segregation at the Point of Generation

The principle of "cradle-to-grave" hazardous waste management begins with immediate and proper segregation.[3] Never mix this compound waste with non-hazardous laboratory trash.

  • Solid Waste: This includes unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any material used for spill cleanup.

  • Liquid Waste: This stream comprises stock solutions, experimental solutions containing this compound, and solvent rinses from contaminated glassware.

  • Sharps Waste: Needles, syringes, or any sharp instrument contaminated with this compound must be segregated into designated sharps containers.

Step 2: Proper Waste Containment and Labeling

Containment is crucial to prevent accidental exposure and ensure regulatory compliance.

  • Container Selection:

    • Solid Waste: Use a designated, leak-proof container with a secure lid, clearly marked as "Hazardous Waste." The container must be compatible with the waste; a high-density polyethylene (HDPE) drum is a common choice.

    • Liquid Waste: Use a sealable, chemical-resistant container (e.g., an HDPE carboy). If mixing with solvents, ensure the container is appropriate for flammable liquids and is properly vented if necessary. Never mix incompatible waste streams.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents (e.g., "this compound in Methanol"). Avoid abbreviations.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date accumulation started.

Step 3: On-Site Accumulation

Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA must be under the control of the laboratory personnel. Keep containers securely closed except when adding waste.

Step 4: Disposal via Licensed Contractor

Disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste contractor.[9] Your institution's Environmental Health & Safety (EHS) office will manage the relationship with these contractors.

  • Scheduling Pickup: Contact your EHS office to schedule a waste pickup. They will provide the necessary paperwork, including a hazardous waste manifest.

  • Final Disposal Method: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method is typically high-temperature incineration, which is the EPA's preferred method for pharmaceutical waste as it destroys the active pharmaceutical ingredient.[9]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if the material is aerosolized, evacuate the immediate area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent it from becoming airborne.

    • For liquid spills: Surround the spill with absorbent dikes or pads to prevent it from spreading.

  • Clean the Spill: Working from the outside in, carefully collect the absorbent material and spilled substance using non-sparking tools.

  • Package the Waste: Place all contaminated materials, including PPE, into a hazardous waste container and label it appropriately as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

Visual and Tabular Summaries

This compound Disposal Workflow

The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.

G cluster_0 Waste Generation Point cluster_1 Segregation & Characterization cluster_2 Containment & Labeling cluster_3 Accumulation & Disposal start This compound Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Lined HDPE Drum is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Sealable HDPE Carboy is_liquid->liquid_waste Yes sharp_waste Collect in Puncture-Proof Sharps Container is_sharp->sharp_waste Yes label_waste Label Container: 'Hazardous Waste - this compound' + Date & Hazard Info solid_waste->label_waste liquid_waste->label_waste sharp_waste->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Transport via Licensed Contractor to Permitted TSDF contact_ehs->disposal incinerate Incineration disposal->incinerate

Caption: Decision workflow for this compound waste from generation to disposal.

Summary of this compound Disposal Procedures

Waste StreamRecommended ContainerKey PPE RequirementsDisposal Route
Unused/Expired Solid Labeled, sealed HDPE containerSafety Goggles, Lab Coat, Nitrile GlovesHazardous Waste Contractor
Contaminated Labware Lined, labeled HDPE containerSafety Goggles, Lab Coat, Nitrile GlovesHazardous Waste Contractor
Aqueous Solutions Labeled, sealed HDPE carboySafety Goggles, Lab Coat, Nitrile GlovesHazardous Waste Contractor
Contaminated Sharps Puncture-proof sharps containerSafety Goggles, Lab Coat, Nitrile GlovesHazardous Waste Contractor
Spill Cleanup Debris Labeled, sealed HDPE containerSafety Goggles, Lab Coat, Nitrile GlovesHazardous Waste Contractor

References

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES - DEA.gov. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals - U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • MSDS trandolapril - Lupin. Provided by Lupin. (URL not publicly available for direct linking)
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • Purification, characterization and molecular docking study of angiotensin-I converting enzyme (ACE) inhibitory peptide from shortfin scad (Decapterus macrosoma) protein hydrolysate - National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta - MDPI. Available at: [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. Available at: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA: Hazardous Pharmaceutical Waste Management - Stericycle. Available at: [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - U.S. Food and Drug Administration (FDA). Available at: [Link]

  • RCRA Pharmaceutical Hazardous Wastes - West Virginia Department of Environmental Protection. Available at: [Link]

  • Identification and Functional Mechanism of Novel Angiotensin I Converting Enzyme Inhibitory Dipeptides from Xerocomus badius Cultured in Shrimp Processing Waste Medium - National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Trandolapril - PubChem . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency - Triumvirate Environmental. Available at: [Link]

  • Medical Waste - U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Efficient Uptake of Angiotensin-Converting Enzyme II Inhibitor Employing Graphene Oxide-Based Magnetic Nanoadsorbents - MDPI. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.